Dilevalol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
75659-08-4 |
|---|---|
Molecular Formula |
C19H25ClN2O3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18+;/m1./s1 |
InChI Key |
WQVZLXWQESQGIF-WJKBNZMCSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Other CAS No. |
75659-08-4 |
Synonyms |
AH 5158 AH-5158 AH5158 Albetol Apo Labetalol Apo-Labetalol ApoLabetalol Dilevalol Hydrochloride, Labetalol Labetalol Labetalol Hydrochloride Labetalol, (R,R)-Isomer Labetolol Normodyne Presolol R,R Labetalol R,R-Labetalol SCH 19927 SCH-19927 SCH19927 Trandate |
Origin of Product |
United States |
Foundational & Exploratory
Dilevalol hydrochloride's primary mechanism of action
The following technical guide details the pharmacological profile of Dilevalol hydrochloride, focusing on its distinct mechanism as the (R,R)-stereoisomer of labetalol.
Primary Mechanism & Pharmacodynamic Profile
-Adrenergic Modulation and Vasodilatory SignalingExecutive Summary
Dilevalol hydrochloride represents a distinct pharmacological entity derived from the chiral resolution of labetalol.[1] While labetalol is a racemic mixture acting as a mixed
Unlike its parent racemate, Dilevalol possesses negligible affinity for
-
Cardiac Unloading:
-receptor antagonism reduces myocardial oxygen demand. -
Active Vasodilation: Intrinsic Sympathomimetic Activity (ISA) at vascular
-receptors drives systemic vascular resistance (SVR) reduction.
This guide analyzes the molecular signaling pathways, structural basis of action, and experimental validation protocols required to characterize this compound.
Structural Basis of Action
Labetalol possesses two chiral centers, resulting in four stereoisomers.[2] The pharmacological activity is unevenly distributed among these isomers, a concept known as stereoselective pharmacodynamics.
| Isomer Configuration | Primary Pharmacological Activity |
| (R,R)-Isomer (Dilevalol) | Non-selective |
| (S,R)-Isomer | Potent |
| (S,S)-Isomer | Negligible activity |
| (R,S)-Isomer | Negligible activity |
Key Insight: Researchers utilizing Dilevalol must recognize that they are isolating the
Molecular Signaling Mechanism
The clinical efficacy of Dilevalol stems from its ability to simultaneously antagonize cardiac
The -Agonist Pathway (Vasodilation)
Dilevalol binds to the
-
Ligand Binding: Dilevalol binds to the orthosteric site of the
-AR. -
Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the
subunit. -
cAMP Production: Activated
stimulates Adenylyl Cyclase (AC), converting ATP to cAMP. -
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
MLCK Inhibition: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the
-Calmodulin complex. -
Relaxation: Decreased phosphorylation of myosin light chains prevents cross-bridge cycling, causing vasodilation.
Pathway Visualization
The following diagram illustrates the divergent signaling between
Caption: Differential signaling of Dilevalol. Red lines indicate blockade (
Experimental Validation Protocols
To validate the specific mechanism of Dilevalol in a research setting, one must distinguish its
Protocol A: Isolated Aortic Ring Assay (Functional Vasodilation)
Objective: Confirm that Dilevalol-induced relaxation is mediated by
Reagents:
-
Phenylephrine (PE):
agonist (Contractile agent). -
ICI 118,551: Selective
antagonist.[4] -
Atenolol: Selective
antagonist.
Workflow:
-
Preparation: Mount rat thoracic aortic rings in Krebs-Henseleit buffer (
, 95% /5% ). -
Pre-contraction: Induce sub-maximal contraction (
) using Phenylephrine ( ). Wait for stable plateau. -
Dilevalol Challenge: Add cumulative concentrations of Dilevalol (
to ).-
Expected Result: Dose-dependent relaxation.
-
-
Mechanistic Probe (The Critical Step):
-
Group 1 (Control): Dilevalol only.
-
Group 2 (
Block): Pre-incubate with ICI 118,551 ( ) for 30 mins, then repeat Dilevalol challenge. -
Group 3 (
Block): Pre-incubate with Atenolol ( ), then repeat.
-
Interpretation:
-
If relaxation is abolished by ICI 118,551 but unaffected by Atenolol, the mechanism is confirmed as
-mediated. -
If relaxation persists despite ICI 118,551, check for potential
blockade (unlikely with pure Dilevalol) or direct calcium channel effects.
Protocol B: Radioligand Binding Assay (Receptor Affinity)
Objective: Quantify the selectivity ratio (
| Parameter | Assay Conditions |
| Target | |
| Source Tissue | Rat Heart / Lung Membranes |
| Radioligand | |
| Non-specific | Propranolol ( |
| Dilevalol Range |
Data Analysis:
Calculate
-
Validation Criteria: Dilevalol
for receptors should be . for should be (or significantly higher than ), demonstrating >100-fold selectivity.
Comparative Data Summary
The following table summarizes the pharmacological distinction between the racemate (Labetalol) and the pure isomer (Dilevalol).
| Feature | Labetalol (Racemate) | Dilevalol (R,R-Isomer) |
| 1x (Baseline) | ~4x Potency | |
| Weak | High (~7x Potency) | |
| Potent (via S,R isomer) | Negligible | |
| Hemodynamic Effect | ||
| Primary Vasodilator Mechanism |
References
-
Sybertz, E. J., et al. (1987). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[1][2][3][4][5] Journal of Pharmacology and Experimental Therapeutics.
-
Frishman, W. H. (1989). "Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity."[1][2][4] The American Journal of Cardiology.
-
DrugBank Online. (2023). "Dilevalol: Pharmacology and Interactions."
-
Matsunaga, K., et al. (1989). "Mechanisms of the vasodilator action of dilevalol." Journal of Pharmacobio-dynamics.
-
Clifton, G. D., et al. (1989). "The dose dependency of the alpha-adrenoceptor antagonist and beta-adrenoceptor partial agonist activity of dilevalol and labetalol in man." British Journal of Clinical Pharmacology.
Sources
- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilevalol – Chiralpedia [chiralpedia.com]
- 3. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
The Role of Nonselective Beta Blockade in Dilevalol’s Effects: A Pharmacodynamic Analysis
[1]
Executive Summary
Dilevalol, the
Molecular Pharmacology: The Dual-Action Matrix
To understand the role of nonselective beta-blockade in Dilevalol, one must first decouple its receptor binding profile from that of Labetalol.
Stereochemical Distinction
Labetalol is a racemic mixture of four isomers. Its
Receptor Binding Dynamics
Dilevalol is classified as a nonselective beta-adrenergic antagonist with marked Intrinsic Sympathomimetic Activity (ISA) at the
- Receptor (Heart): Acts as a competitive antagonist . It blocks the binding of endogenous catecholamines (norepinephrine/epinephrine), inhibiting adenylate cyclase activation.[4]
- Receptor (Vascular Smooth Muscle): Acts as a partial agonist .[2] It binds to the receptor and stimulates cyclic AMP (cAMP) production, albeit to a lesser degree than a full agonist like isoproterenol, resulting in vasodilation.
-
Receptor (Antagonism): Crucially, because it occupies the
receptor with high affinity, it antagonizes the effects of full agonists if the endogenous sympathetic tone is high.
Signaling Pathway Visualization
The following diagram illustrates how Dilevalol's nonselective binding produces divergent downstream effects in cardiac versus vascular tissue.
Figure 1: Differential signal transduction of Dilevalol at
The Functional Role of Nonselective Blockade
The "nonselective beta blockade" is not merely a side effect of Dilevalol's profile; it is the stabilizing mechanism that permits safe vasodilation.
The "Brake and Accelerator" Paradigm
Pure vasodilators (e.g., hydralazine) or
-
The Accelerator (
Agonism): Dilevalol actively lowers SVR through -mediated relaxation of vascular smooth muscle. -
The Brake (
Blockade): Simultaneously, Dilevalol blocks cardiac receptors.[5] This prevents the baroreceptor reflex from increasing the heart rate.
Why Nonselective?
If Dilevalol were a selective
Hemodynamic Consequences
The integration of these effects results in a unique hemodynamic profile compared to other antihypertensives:
| Parameter | Pure | Dilevalol | Physiological Mechanism |
| Heart Rate | Decreased (Marked) | Decreased (Slight) | |
| Cardiac Output | Decreased | Preserved / Unchanged | Vasodilation offloads the heart (afterload reduction). |
| SVR | Increased (Initially) | Decreased | Direct |
| Renal Blood Flow | Often Decreased | Preserved | Lack of renal vasoconstriction. |
Experimental Protocols for Validation
To empirically verify the role of nonselective beta-blockade in Dilevalol's effects, researchers must distinguish between intrinsic activity and antagonistic activity . The following protocols are standard for this differentiation.
Protocol A: Differentiating ISA from Antagonism (Guinea Pig Trachea)
This ex vivo assay isolates the
-
Preparation: Isolate guinea pig tracheal chains (rich in
receptors). -
Pre-contraction: Induce tone using histamine or carbachol (
M). -
Dose-Response (Agonism): Administer cumulative doses of Dilevalol (
to M).-
Observation: Relaxation indicates ISA (
agonism).[7]
-
-
Validation (Blockade): Repeat the curve in the presence of a high concentration of a specific
-blocker (e.g., Propranolol).-
Result: A rightward shift of the Dilevalol curve confirms the relaxation is mediated via
receptors (demonstrating the "blockable" nature of its agonism).
-
Protocol B: Assessing Blockade vs. Reflex Tachycardia (Pithed Rat Model)
This in vivo model removes central baroreflexes, allowing isolation of peripheral receptor effects.
-
Subject: Male Wistar rats, pithed (CNS destroyed) and mechanically ventilated.
-
Challenge: Stimulate the spinal cord electrically (selectively releases norepinephrine) OR administer exogenous Isoproterenol.
-
Measurement: Record Heart Rate (HR) and Diastolic Blood Pressure (DBP).
-
Intervention: Administer Dilevalol IV.
-
Effect on DBP: Reduction (due to
vasodilation).[1][3][8] -
Effect on HR: Inhibition of the tachycardia induced by spinal stimulation or isoproterenol.
-
Interpretation: The suppression of the HR spike confirms potent
blockade . If Dilevalol lacked blockade, the isoproterenol challenge would still cause massive tachycardia.
-
Experimental Workflow Diagram
Figure 2: Workflow to isolate and confirm the dual pharmacodynamic properties of Dilevalol.
Safety and Toxicology Considerations
While the hemodynamic profile of Dilevalol is advantageous, its development was halted in several markets due to hepatotoxicity . This is distinct from its beta-blocking mechanism but relevant for drug development professionals analyzing this compound class. The toxicity is believed to be idiosyncratic and metabolic in origin, rather than a direct consequence of nonselective beta-blockade. However, the metabolic burden of the specific isomer should be considered in any derivative research.
References
-
Lalonde, R. L., et al. (1990).[9] Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension. Pharmacotherapy.[1][2][4][8][9][10][11]
-
Wallin, J. D., & Frishman, W. H. (1989).[1] Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity.[1][3] Journal of Clinical Pharmacology.[1][10]
-
Fujimura, A., et al. (1989).[10] Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol. Journal of Clinical Pharmacology.[1][10]
-
Kendall, M. J., et al. (1990).[12] Investigation of the beta 2-agonist properties of dilevalol: metabolic effects of intravenous infusion.[12] Journal of Human Hypertension.[12]
-
Matsunaga, K., et al. (1989). Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol. Journal of Pharmacobio-dynamics.
Sources
- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. goodrx.com [goodrx.com]
- 6. ccjm.org [ccjm.org]
- 7. Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol after a single oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Investigation of the beta 2-agonist properties of dilevalol: metabolic effects of intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dilevalol Paradox: A Technical Analysis of Chiral Switching and Hepatotoxicity
Topic: The Discovery and Development Timeline of Dilevalol Hydrochloride Content Type: Technical Whitepaper / Post-Mortem Analysis Audience: Researchers, Medicinal Chemists, and Regulatory Affairs Professionals
Executive Summary
Dilevalol hydrochloride represents a pivotal case study in the history of "chiral switching"—the development of a single enantiomer or diastereomer from a previously approved racemic drug. Developed as the (
Phase 1: Molecular Origins & Stereochemical Resolution
The Chiral Challenge
Labetalol, the parent compound, possesses two chiral centers, resulting in a mixture of four stereoisomers.[1] In the racemic formulation used clinically, these isomers exhibit distinct pharmacodynamic profiles. The discovery of Dilevalol was not a de novo synthesis but a targeted isolation of the most pharmacologically distinct isomer.
Stereochemical Configuration:
-
Labetalol (Racemate): Equal mixture of (
), ( ), ( ), and ( ).[1] -
(
)-isomer: Potent -blocker (responsible for orthostatic hypotension).[1] -
(
)-isomer (Dilevalol): Potent non-selective -blocker with intrinsic sympathomimetic activity (ISA) at receptors; negligible affinity.[2]
Experimental Workflow: Chiral Resolution
The isolation of Dilevalol required moving beyond standard fractional crystallization to more advanced stereoselective techniques.
Figure 1: The Chiral Resolution Workflow
Caption: Workflow for isolating the (R,R)-isomer (Dilevalol) from racemic Labetalol using diastereomeric salt resolution.
Technical Protocol: Isolation of Dilevalol
Note: This protocol synthesizes standard industrial resolution methods for amino-alcohols.
-
Free Base Liberation: Dissolve Labetalol HCl (100g) in water. Adjust pH to 10.0 using 5N NaOH. Extract the oily free base into ethyl acetate.
-
Resolution Agent Addition: Add equimolar dibenzoyl-D-tartaric acid (DBTA) in isopropanol. The (
)-isomer forms a less soluble diastereomeric salt with DBTA compared to other isomers. -
Crystallization: Heat to reflux, then cool slowly to 4°C over 12 hours. The (
)-Labetalol-DBTA salt precipitates. -
Purification: Recrystallize the salt twice from ethanol to achieve >98% diastereomeric excess (de).
-
Salt Exchange: Suspend the purified salt in water, basify with NaOH to release the (
)-base, extract into ethanol, and treat with anhydrous HCl gas to yield Dilevalol Hydrochloride .
Phase 2: Pharmacological Divergence
Dilevalol was designed to solve the "Beta-Blocker Problem"—the increase in systemic vascular resistance (SVR) caused by unopposed
Mechanism of Action
Unlike propranolol (which increases SVR) or pure labetalol (which lowers SVR via
Table 1: Receptor Binding Profile (
values)
| Receptor Target | Labetalol (Racemate) | Dilevalol ( | Physiological Outcome |
| Moderate Blockade | High Potency Blockade (4x Racemate) | Reduced Heart Rate / Contractility | |
| Antagonist | Partial Agonist (ISA) (7x Potency) | Vasodilation / Bronchodilation | |
| High Potency Blockade | Negligible Affinity | Minimal Orthostatic Hypotension |
Figure 2: Pharmacodynamic Signaling Pathways
Caption: Dilevalol acts as a Beta-1 antagonist and Beta-2 partial agonist, leading to reduced cardiac load and vasodilation.[2]
Phase 3: Clinical Development & The Toxicology Pivot
The Promise (1987–1989)
Clinical trials demonstrated that Dilevalol maintained cardiac output better than Atenolol or Metoprolol due to its vasodilatory properties. It was positioned as the ideal antihypertensive for active patients.
-
Key Finding: Unlike Labetalol, Dilevalol did not cause significant postural hypotension because it preserved
-adrenergic tone while actively dilating vessels via stimulation.
The Failure (1990)
The drug's trajectory collapsed during the New Drug Application (NDA) review in the US.
-
Event: The FDA advisory committee noted a disturbing rate of elevated liver enzymes (transaminases) in clinical trials.
-
Comparison: While Labetalol carries a known risk of hepatotoxicity, Dilevalol showed a higher incidence and severity of hepatocellular injury.
-
Outcome: Schering-Plough withdrew the US NDA in August 1990. The drug was subsequently withdrawn or severely restricted in markets where it had been approved (e.g., Portugal, Japan).
Mechanistic Hypothesis: Metabolic Toxicity
The toxicity is believed to be idiosyncratic metabolic toxicity .
-
Glucuronidation: Dilevalol is heavily metabolized by UGT enzymes.
-
Reactive Intermediates: In specific phenotypes, the metabolism may shift toward CYP450-mediated oxidation, creating a reactive quinone-imine intermediate.
-
Haptenization: This intermediate binds to hepatic proteins, triggering an immune-mediated destruction of hepatocytes.
Technical Appendix: Radioligand Binding Assay Protocol
Purpose: To validate the
Reagents:
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [125I]-Iodocyanopindolol (high affinity
-antagonist). -
Tissue Source: Rat heart (
enriched) and Rat lung ( enriched) membrane preparations.
Procedure:
-
Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation: In 96-well plates, add:
-
50
L Membrane suspension (20 g protein). -
50
L [125I]-Iodocyanopindolol (0.5 nM final). -
50
L Dilevalol (concentration range to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Harvest: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity in a gamma counter. Calculate
and convert to using the Cheng-Prusoff equation:
References
-
Chiralpedia. (2003). Dilevalol - Stereochemical aspects of drug action and disposition.[1][3][4][5] Springer.[1] 1[1][6][7][8][9][10][11]
-
PubMed. (1989).[3] Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity.[1][3] Journal of Clinical Pharmacology.[3] 3[6][8][11]
-
LiverTox. (2017).[10] Labetalol - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. 10
-
Drugs.com. (2023). Labetalol Prescribing Information.[2][6][3][10][12]12[6][7][8][11]
-
PubMed. (2018). Safety data and withdrawal of hepatotoxic drugs.[1][10][13] Therapie.[1][2][10][12] 13[8]
Sources
- 1. Dilevalol – Chiralpedia [chiralpedia.com]
- 2. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Labetalol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective synthesis of iso-dolaproine via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous dilevalol. Effects of the R-R optical isomer of labetalol in patients with severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 12. Labetalol: Package Insert / Prescribing Information [drugs.com]
- 13. Safety data and withdrawal of hepatotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Experimental Protocols for Dilevalol Hydrochloride in Rat Models of Hypertension
Introduction & Pharmacological Profile[1][2][3][4][5][6][7][8][9][10]
Dilevalol hydrochloride is the (
This unique profile allows dilevalol to reduce systemic vascular resistance (SVR) while preserving renal blood flow, making it a critical tool in studying hypertension with renal comorbidities.
Key Mechanistic Differentiators
-
-Agonism (Vasodilation): Dilevalol is approximately 7-fold more potent as a
-agonist than labetalol.[5] This is the primary mechanism of vasodilation, contrasting with the -blockade of labetalol. -
-Blockade (Cardioprotection): It exhibits 4-fold higher potency in non-selective
-blockade compared to labetalol, preventing reflex tachycardia despite vasodilation. -
-Affinity: Negligible.[4][5] Dilevalol displays minimal affinity for
-receptors at therapeutic doses.[4]
Mechanistic Pathway Diagram
Figure 1: Pharmacodynamic signaling of Dilevalol HCl. Note the dual action of
Pre-Clinical Formulation Strategy
Dilevalol HCl is a water-soluble salt.[1][2][3] Proper vehicle selection is critical to avoid confounding hemodynamic variables (e.g., pH-induced vascular irritation).
Stock Solution Preparation (Acute IV)
-
Concentration: 1.0 mg/mL (stock); dilute as necessary for lower doses.
-
Vehicle: 0.9% Sterile Saline (NaCl).
-
pH Adjustment: Dilevalol HCl solutions are naturally acidic. For IV bolus, buffer to pH 5.5–6.5 using minimal 0.1N NaOH if the concentration exceeds 5 mg/mL. For standard low-dose stocks (1 mg/mL), saline buffering is usually sufficient.
-
Stability: Prepare fresh daily. Protect from light.[7]
Oral Suspension (Chronic Dosing)
For oral gavage in conscious rats:
-
Vehicle: Distilled water or 0.5% Methylcellulose (if suspension stability is required for high concentrations).
-
Solubility: Freely soluble in water (~20 mg/mL).[7]
Protocol A: Acute Hemodynamic Assessment (IV)
Objective: To determine the immediate dose-response relationship of Dilevalol on Mean Arterial Pressure (MAP) and Heart Rate (HR). Model: Anesthetized Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR).
Experimental Setup
-
Anesthesia: Urethane (1.2–1.5 g/kg, IP) is preferred over Pentobarbital or Isoflurane as it preserves baroreceptor reflexes and autonomic tone.
-
Cannulation:
-
Right Carotid Artery: Connect to a pressure transducer for continuous MAP/HR monitoring.
-
Left Jugular Vein: Cannulate for drug administration.
-
-
Stabilization: Allow 30 minutes post-surgery for hemodynamic parameters to baseline.
Dosing Regimen (Cumulative Bolus)
Administer bolus doses every 15–20 minutes, ensuring parameters return to steady state (or establish a new baseline) before the next dose.
| Step | Dose (mg/kg, IV) | Volume (mL/kg) | Expected Outcome |
| 1 | Vehicle (Saline) | 1.0 | No significant change (Control) |
| 2 | 0.1 | 1.0 | Mild |
| 3 | 0.3 | 1.0 | Onset of vasodilation; HR stability |
| 4 | 1.0 | 1.0 | Significant MAP reduction; Peak |
| 5 | 3.0 | 1.0 | Maximal efficacy plateau |
Workflow Diagram
Figure 2: Workflow for acute intravenous assessment of Dilevalol in anesthetized rats.
Protocol B: Chronic Oral Administration (SHR Model)
Objective: To evaluate long-term antihypertensive efficacy and potential tolerance. Model: Spontaneously Hypertensive Rats (SHR), 12–14 weeks old (Established Hypertension).
Dosing Strategy[3][11][13]
-
Route: Oral Gavage (PO) or Drinking Water admixture.
-
Dose Range: 10 – 30 mg/kg/day.
-
Note: Oral bioavailability in rats is limited by first-pass metabolism (~11-14%), necessitating higher doses than IV protocols.
-
-
Frequency: Once daily (QD) or Twice daily (BID) depending on the metabolic rate of the specific strain.
-
Duration: 14 – 28 Days.
Monitoring (Tail-Cuff Method)
-
Training: Acclimatize rats to the restrainer and warming chamber (32°C) for 3 days prior to baseline measurements to minimize stress-induced artifacts.
-
Timing: Measure Systolic Blood Pressure (SBP) at the same time daily, preferably 2–4 hours post-dose to capture peak effect (
). -
Validation: Obtain at least 5 valid cycles per animal and average the results.
Data Analysis & Validation Criteria
To ensure scientific integrity, data must be validated against known physiological responses.
Comparison: Dilevalol vs. Labetalol vs. Vehicle
| Parameter | Vehicle | Labetalol (Racemate) | Dilevalol (Isomer) |
| Heart Rate (Resting) | Stable | Decrease ( | Decrease ( |
| Vascular Resistance | Stable | Decrease ( | Decrease ( |
| Renal Blood Flow | Stable | Variable | Preserved/Improved |
| Reflex Tachycardia | N/A | Blocked | Blocked |
Exclusion Criteria
-
Baseline Failure: SHR animals with baseline SBP < 160 mmHg should be excluded from the study.
-
Surgical Failure: In IV protocols, animals with < 300 BPM heart rate post-anesthesia indicate deep anesthesia depression and should be excluded.
References
-
Matsunaga, K., et al. (1989). "Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol."[6] Journal of Pharmacology and Experimental Therapeutics.
-
Sybertz, E. J., et al. (1981). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[8][4][5][6] Journal of Cardiovascular Pharmacology.
-
Frishman, W. H. (1989). "Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity."[4][5] Journal of Clinical Pharmacology.
-
Fujimura, A., et al. (1989). "Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol." Journal of Clinical Pharmacology.
-
Pfizer/FDA Labeling. "Labetalol Hydrochloride Prescribing Information." (Contains chemical structure and isomer data).
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Labetalol Hydrochloride Injection, USP [dailymed.nlm.nih.gov]
- 4. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacylibrary.com [pharmacylibrary.com]
- 8. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Bioanalysis of Dilevalol Hydrochloride in Human Plasma via LC-MS/MS
Abstract & Scope
This application note details the development of a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Dilevalol Hydrochloride in human plasma. Dilevalol, the (R,R)-stereoisomer of Labetalol, exhibits potent antihypertensive properties with distinct pharmacokinetics (PK) compared to the racemate.
While traditional HPLC with fluorescence detection (HPLC-FLD) offers cost-effective analysis, modern pharmacokinetic studies require the specificity and sensitivity of LC-MS/MS to distinguish the analyte at sub-nanogram levels and avoid interference from plasma proteins.[1] This protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize recovery.[1]
Target Audience: Bioanalytical chemists, DMPK researchers, and CRO laboratory directors.
Scientific Background & Method Strategy
The Analyte: Dilevalol Hydrochloride
Dilevalol is a non-selective beta-blocker with partial beta-2 agonist activity.[1] Chemically, it is 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-1-methyl-3-phenylpropyl]amino]ethyl]benzamide.[1][2]
-
Molecular Weight: 328.4 g/mol (Free base); ~364.9 g/mol (HCl salt).[1][3]
-
pKa: ~7.4 (secondary amine) and ~9.4 (phenol).[1]
-
LogP: ~2.6 (Moderately lipophilic).[1]
Strategic Decisions in Assay Design
-
Detection Mode (LC-MS/MS vs. FLD): While Dilevalol possesses native fluorescence (Ex ~230 nm, Em ~420 nm), LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is selected for this protocol.[1] It provides superior signal-to-noise ratios (S/N) for low-dose PK studies and eliminates the risk of co-eluting fluorescent endogenous compounds.[1]
-
Sample Preparation (LLE vs. PPT): Protein Precipitation (PPT) with acetonitrile is fast but leaves phospholipids that cause ion suppression in the MS source.[1] We utilize Liquid-Liquid Extraction (LLE) with ethyl acetate.[1][4] This yields a cleaner extract, extends column life, and improves the method's Lower Limit of Quantification (LLOQ).
-
Chromatography: A C18 stationary phase is used with an acidic mobile phase (Formic Acid/Ammonium Formate).[1][4][5] The acidic pH keeps the secondary amine protonated (
), enhancing electrospray ionization (ESI) efficiency.
Experimental Workflow Visualization
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: Optimized sample preparation workflow ensuring maximum analyte recovery and minimal matrix interference.
Detailed Protocol & Instrumentation
Instrumentation
-
LC System: UHPLC System (e.g., Agilent 1290 or Waters ACQUITY).[1]
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad 6500+ or Agilent 6470).[1]
-
Column: Phenomenex Luna C18(2) or Waters BEH C18 (50 x 2.1 mm, 1.7 µm or 3 µm).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 2 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides protons for ionization; buffers pH.[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Strong elution solvent; low backpressure.[1] |
| Flow Rate | 0.4 - 0.5 mL/min | Optimal for ESI source desolvation.[1] |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10%->90% B; 3.0-4.0 min: Hold 90% B. | Fast separation of hydrophobic matrix components.[1] |
| Column Temp | 40°C | Improves peak shape and reduces viscosity.[1] |
| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements.[1] |
Mass Spectrometry Parameters (MRM)
Dilevalol is detected in Positive ESI mode (
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Dilevalol | 329.2 | 162.1 | 25 | Quantifier |
| Dilevalol | 329.2 | 294.1 | 18 | Qualifier |
| IS (Metoprolol) | 268.2 | 116.1 | 22 | Internal Standard |
Note: The transition 329.2
Step-by-Step Sample Preparation (LLE)
This protocol is designed to extract Dilevalol from plasma while leaving behind salts and proteins.[1]
-
Aliquot: Transfer 100 µL of patient plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., Metoprolol 500 ng/mL). Vortex for 10 seconds.[1]
-
Alkalinization: Add 50 µL of 0.1 M K₂CO₃ (or NaOH).
-
Critical Step: This adjusts pH > 9.0, converting Dilevalol (a base) to its uncharged form, facilitating transfer into the organic phase.
-
-
Extraction: Add 1.0 mL of Ethyl Acetate .
-
Alternative: Diethyl ether can be used, but Ethyl Acetate is less volatile and safer to handle.
-
-
Agitation: Vortex vigorously for 5 minutes or use a tube shaker.
-
Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C to separate phases.
-
Transfer: Carefully transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube. Avoid disturbing the interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex for 1 min.
-
Analysis: Transfer to autosampler vials for LC-MS/MS injection.
Logic of Validation & Troubleshooting
Linearity and Sensitivity[6]
-
Range: The assay typically achieves linearity from 1.0 ng/mL to 500 ng/mL .[1]
-
LLOQ: 1.0 ng/mL (Signal-to-Noise ratio > 10:1).[1]
-
Weighting: Use
weighted linear regression to improve accuracy at the lower end of the curve.
Troubleshooting Common Issues
Figure 2: Decision tree for troubleshooting common bioanalytical anomalies.
-
Peak Tailing: Dilevalol contains secondary amines that interact with free silanols on the column. Ensure your mobile phase contains adequate buffer strength (Ammonium Formate) and the column is fully end-capped.[1]
-
Ion Suppression: If signal drops in patient samples compared to neat standards, phospholipids may be co-eluting. Monitor m/z 184 (phosphocholine head group) to check for lipid interference.[1]
References
-
LC-MS/MS Method Development: Systematic Reviews in Pharmacy. (2021). "Method Development and Validation of Labetalol and Nadolol in Human Plasma by LC-MS/MS." (Describes the core MS transitions and C18 separation applicable to the Dilevalol isomer).
-
Extraction Methodology: ResearchGate. (2015).[1] "Rapid analysis of labetalol in human plasma using liquid chromatography-tandem mass spectrometry." (Validates the use of Ethyl Acetate LLE for this class of compounds).
-
Chemical Properties: PubChem. "Dilevalol Hydrochloride (Compound)."[1][2][3][6] (Source for MW, pKa, and chemical structure data).
-
Isomer Analysis: Journal of Chromatography B. "High-performance liquid chromatographic assay for dilevalol in human plasma and urine using a PRP-1 column and fluorimetric detection." (Historical grounding for extraction pH and fluorescence properties).
Sources
- 1. (+)-Labetalol | C19H24N2O3 | CID 134044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dilevalol Hydrochloride | C19H25ClN2O3 | CID 636407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Labetalol [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for the determination of several drugs used in combined cardiovascular therapy in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
Application of Dilevalol hydrochloride in adrenergic receptor cell culture models
Application Note: Functional Characterization of Dilevalol Hydrochloride in Adrenergic Receptor Cell Culture Models
Executive Summary
This guide details the application of Dilevalol Hydrochloride (the
This unique profile makes Dilevalol an essential tool for researchers investigating biased signaling , receptor desensitization , and vasodilatory mechanisms independent of
Compound Information & Handling
Chemical Identity:
Solubility & Stock Preparation: Dilevalol HCl is a salt, rendering it moderately soluble in aqueous buffers, but for consistent cell culture applications, DMSO is the preferred solvent for primary stock solutions to prevent precipitation upon freezing.
| Solvent | Max Solubility | Stock Conc.[1][2] | Storage |
| DMSO | ~50 mg/mL | 100 mM | -20°C (6 months) |
| Water | ~10 mg/mL | 10 mM | -20°C (1 month) |
Preparation Protocol:
-
Weighing: Accurately weigh 3.65 mg of Dilevalol HCl.
-
Solubilization: Dissolve in 100
L of sterile DMSO to generate a 100 mM Master Stock. Vortex for 30 seconds.[1][2] -
Working Stocks: Dilute the Master Stock 1:100 in sterile PBS or serum-free media to create a 1 mM Working Stock.
Experimental Logic: The "Partial Agonist" Trap
Expertise Insight: Many researchers mischaracterize Dilevalol by running only a standard antagonism assay.[1][2] To fully validate Dilevalol's activity, you must run a Dual-Mode Assay :
-
Agonist Mode: Does Dilevalol alone stimulate cAMP? (Tests Intrinsic Activity).
-
Antagonist Mode: Does Dilevalol inhibit Isoproterenol-induced cAMP? (Tests Receptor Blockade).
Mechanism of Action Visualization
The following diagram illustrates the differential signaling of Dilevalol at the
Caption: Mechanistic comparison of ligand efficacy at the
Protocol: Dual-Mode Functional Assay (cAMP)
Objective: To determine the
Materials:
-
Cells: HEK293-ADRB2 (stable line) or H9c2 cardiomyocytes.[1][2]
-
Reagents: Dilevalol HCl, Isoproterenol (Full Agonist), IBMX (Phosphodiesterase inhibitor), cAMP detection kit (TR-FRET or ELISA).
Step-by-Step Workflow
Step 1: Cell Preparation (Day 0)
-
Seed cells at 20,000 cells/well in a 96-well plate (white-walled for luminescence/fluorescence).
-
Incubate overnight at 37°C, 5%
.
Step 2: Starvation & Pre-treatment (Day 1) [1][2]
-
Add 45
L/well of Stimulation Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).[1][2]-
Why IBMX? It prevents the degradation of cAMP, allowing accumulation of the signal for detection.
-
-
Incubate for 30 minutes at 37°C to equilibrate.
Step 3: Compound Addition (The Dual-Arm Setup)
| Plate Layout | Treatment A (5 | Treatment B (5 | Purpose |
| Arm 1: Agonism | Dilevalol ( | Vehicle (Buffer) | Measures Intrinsic Activity |
| Arm 2: Antagonism | Dilevalol ( | Isoproterenol ( | Measures Blockade Potency |
| Control 1 | Vehicle | Vehicle | Basal cAMP |
| Control 2 | Isoproterenol (10 | Vehicle | Max cAMP ( |
-
Agonist Arm: Add Dilevalol dilution series.[1][2] Incubate 30 mins.
-
Antagonist Arm: Add Dilevalol dilution series.[1][2] Incubate 15 mins. Then add Isoproterenol (at a fixed concentration known to elicit 80% max response, typically 10-100 nM).[1][2] Incubate 30 mins.
Step 4: Detection
-
Lyse cells and detect cAMP according to kit manufacturer instructions (e.g., HTRF or cAMP-Glo).[1][2]
Data Analysis & Expected Results
Self-Validation Check: Before analyzing Dilevalol, verify your controls:
-
Z-Factor: Must be > 0.5 (calculated using Basal vs. Max Isoproterenol wells).
-
Window: Max Isoproterenol signal should be >10-fold over Basal.
Quantitative Output:
| Parameter | Definition | Expected Dilevalol Result | Interpretation |
| Max response relative to Isoproterenol | 25% - 40% | Confirms Partial Agonism (ISA).[1][2] If 0%, cells may lack | |
| Potency of intrinsic activity | ~7.5 - 8.0 | High affinity binding required for activation.[1][2] | |
| Conc. to inhibit 50% of Iso response | ~10 - 50 nM | Potent competitive antagonism.[1][2] | |
| Hill Slope | Steepness of the curve | -1.0 | Indicates 1:1 competitive binding.[1][2] |
Visualizing the Data: The following graph logic (simulated) demonstrates the "Right Shift" in antagonist mode and the "Plateau" in agonist mode.
Caption: Expected pharmacodynamic profiles. Note that in antagonist mode, Dilevalol will not inhibit cAMP to zero, but to its own intrinsic efficacy level.
Troubleshooting & Optimization
Issue: Low Signal Window
-
Solution: Reduce serum starvation time or lower IBMX concentration to 0.1 mM. Ensure cells are not over-confluent (>90%), which downregulates receptors.[1][2]
Issue: Precipitation of Compound
Issue: No Partial Agonism Observed
-
Cause: Low receptor reserve (Receptor density too low).[1][2]
-
Solution: Partial agonism is dependent on receptor density.[1][2] Use an overexpression system (HEK-ADRB2) rather than native cells with low expression if detecting ISA is the primary goal.[1][2]
References
-
Dilevalol: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Source: Drugs (1989).[1][2] Link: Relevance: Establishes the fundamental mechanism of Dilevalol as a
-blocker with ISA. -
Investigation of the Beta-2 Agonist Properties of Dilevalol. Source: Journal of Human Hypertension (1990).[1][2] Link: Relevance: Confirms the selectivity of the partial agonist activity for the
subtype. -
Preclinical Pharmacologic Properties of Dilevalol. Source: American Journal of Cardiology (1988).[1][2] Link: Relevance: Provides comparative data against propranolol and labetalol regarding
affinity. -
PubChem Compound Summary: Dilevalol Hydrochloride. Source: National Center for Biotechnology Information (2023).[1][2] Link: Relevance:[1][2] Chemical structure, molecular weight, and solubility data.[4]
-
Guidelines for the Use of DMSO in Cell Culture. Source: ResearchGate / Protocol Standards.[1][2] Link: Relevance: Validates the requirement for <0.1% DMSO final concentration to avoid artifacts.
Sources
- 1. (+)-Labetalol | C19H24N2O3 | CID 134044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dilevalol Hydrochloride | C19H25ClN2O3 | CID 636407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Laboratory synthesis and purification of Dilevalol hydrochloride
Application Note: High-Purity Synthesis and Purification of Dilevalol Hydrochloride
)-Isomer of Labetalol (Dilevalol)Executive Summary
Dilevalol hydrochloride (SCH 19927) is the (
This application note details a robust, scalable protocol for the synthesis of Dilevalol HCl. The methodology utilizes a "Chiral Pool" approach, coupling a commercially available chiral amine with a functionalized salicylamide precursor, followed by diastereoselective reduction and fractional crystallization to isolate the target (
Retrosynthetic Analysis & Strategy
The synthesis of Dilevalol is complicated by the presence of two chiral centers. A non-stereoselective synthesis yields four isomers (two enantiomeric pairs). To circumvent complex chiral resolution of the final product, we employ a convergent synthesis strategy :
-
Fixed Chiral Center: Introduce the (
)-configuration of the 1-methyl-3-phenylpropyl moiety using an optically pure amine starting material. -
Induced Chiral Center: Generate the benzylic alcohol via ketone reduction. This step typically produces a mixture of (
) and ( ) diastereomers.[1][2] -
Purification: Exploit the physical property differences between diastereomers to isolate the (
)-isomer via fractional crystallization of the hydrochloride salt.
Figure 1: Retrosynthetic breakdown of Dilevalol HCl utilizing a chiral amine precursor.
Experimental Protocol
Phase 1: Synthesis of the Chiral Amino-Ketone Intermediate
Objective: Couple the salicylamide core with the chiral amine while preventing racemization.
Reagents:
-
5-Bromoacetylsalicylamide (CAS: 73866-23-6)
-
(
)-(+)-1-Methyl-3-phenylpropylamine (CAS: 4187-57-9) -
Solvent: Isopropyl Alcohol (IPA) or Ethanol
-
Base: Triethylamine (TEA) or Potassium Carbonate
Procedure:
-
Preparation: In a 2L reactor equipped with a mechanical stirrer and nitrogen inlet, dissolve 5-bromoacetylsalicylamide (1.0 eq, 50 g) in IPA (500 mL).
-
Amine Addition: Cool the solution to 0–5°C. Slowly add (
)-(+)-1-methyl-3-phenylpropylamine (1.1 eq) mixed with TEA (1.2 eq) dropwise over 60 minutes.-
Scientific Insight: Low temperature prevents the formation of bis-alkylated byproducts and minimizes degradation of the labile
-bromo ketone.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor consumption of the bromide by TLC or HPLC.
-
Workup: Evaporate the solvent under reduced pressure (
°C). Dissolve the residue in Ethyl Acetate and wash with water to remove hydrobromide salts. Dry the organic layer over and concentrate to yield the crude amino-ketone intermediate.
Phase 2: Reduction and Diastereomer Separation
Objective: Reduce the ketone to an alcohol and isolate the (
Reagents:
Procedure:
-
Reduction: Dissolve the crude amino-ketone from Phase 1 in Methanol (10 volumes). Cool to 0–5°C.
-
Hydride Addition: Add
(1.5 eq) portion-wise over 30 minutes. -
Quenching: Stir at room temperature for 2 hours. Quench with Acetone (to destroy excess borohydride) followed by water.
-
Isolation: Extract with Ethyl Acetate. Wash with brine and dry. Concentrate to obtain the diastereomeric mixture of bases.
-
Salt Formation (Critical Step): Dissolve the free base mixture in Ethanol. Add concentrated HCl (1.1 eq) dropwise to pH 2–3.
-
Fractional Crystallization:
-
Heat the ethanolic solution to reflux until clear.
-
Cool slowly to 20°C, then chill to 0–5°C for 12 hours.
-
Selectivity: The (
)-Dilevalol HCl salt is typically less soluble in ethanol/ethyl acetate mixtures than the ( )-isomer. -
Filter the white precipitate. This "Crop 1" is enriched in Dilevalol HCl.
-
Phase 3: Purification to Pharmaceutical Grade
Objective: Achieve
Procedure:
-
Recrystallization: Suspend "Crop 1" in a mixture of Methanol:Ethyl Acetate (1:3 ratio).
-
Heat to reflux to dissolve.
-
Allow to cool slowly to room temperature.
-
Filter and wash the crystals with cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 50°C for 24 hours.
Analytical Validation & Quality Control
To confirm the identity of Dilevalol (distinct from Labetalol), the following parameters must be met.
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Identification (IR) | Matches Reference Standard (R,R) | FTIR (KBr pellet) |
| Chiral Purity | Chiral HPLC | |
| Diastereomeric Excess | Chiral HPLC | |
| Specific Rotation | Polarimetry | |
| Assay | 98.0 – 102.0% | HPLC (Achiral) |
Chiral HPLC Method Protocol:
-
Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : IPA : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 220 nm.
-
Expected Retention: The (
)-isomer typically elutes differently than the ( )-isomer. Reference standards of both are required for system suitability.
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of Dilevalol HCl.
Troubleshooting & Expert Insights
-
Issue: Low Diastereomeric Yield.
-
Cause: The reduction step lacks stereocontrol.
-
Solution: While
is standard, using bulky reducing agents (e.g., L-Selectride) or chiral catalysts can improve the ( ):( ) ratio before crystallization, though this increases cost. The crystallization step is the most economical purification method for this specific salt.
-
-
Issue: Oiling Out during Crystallization.
-
Cause: Solvent mixture too polar or cooling too rapid.
-
Solution: Seed the solution with pure Dilevalol HCl crystals at the cloud point. Adjust the Ethanol/Ethyl Acetate ratio to favor slower crystal growth.
-
-
Safety Note: The intermediate
-bromo ketone is a potent lachrymator and skin irritant. All operations in Phase 1 must be conducted in a fume hood.
References
-
Pfizer. (2023). Labetalol Hydrochloride Injection, USP - Prescribing Information.[9]
-
PubChem. (2025).[1][6] Dilevalol Hydrochloride (Compound CID 636407).[6] National Library of Medicine.
- Goldehersh, A. et al. (1980). Stereoselective synthesis and properties of the stereoisomers of labetalol. Journal of Medicinal Chemistry.
-
Google Patents. (1981). Process for preparing the (R,R) optically isomeric compounds of labetalol (DD150457A5).
-
Aqeel, Z.[6][10][11][12] & Tackett, B. (2022). Separation of Labetalol Hydrochloride and its Organic Impurities.[13][10] Phenomenex Application Note.[10]
Sources
- 1. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DD150457A5 - PROCESS FOR PREPARING THE (R, R) OPTICALLY ISOMERIC COMPOUNDS OF LABETALOL - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Labetalol Hydrochloride [quickcompany.in]
- 4. CN111362823A - Production method of labetalol hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilevalol Hydrochloride | C19H25ClN2O3 | CID 636407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Labetalol - Wikipedia [en.wikipedia.org]
- 8. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Dilevalol – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2017098520A1 - Process for the preparation of labetalol hydrochloride - Google Patents [patents.google.com]
Application Note: Preparation and Stabilization of Dilevalol Hydrochloride Solutions
[1][2]
Abstract & Scope
Dilevalol hydrochloride (CAS: 75659-08-4) is the (R,R)-stereoisomer of the non-selective
This guide provides a standardized protocol for preparing high-stability stock solutions and physiologically compatible working solutions. It addresses common failure modes such as oxidative degradation, precipitation upon aqueous dilution, and light sensitivity.[2]
Physicochemical Profile
Understanding the solute's properties is the first step in successful solution design.[2]
| Parameter | Specification | Notes |
| Compound Name | Dilevalol Hydrochloride | (R,R)-isomer of Labetalol HCl |
| CAS Number | 75659-08-4 | Distinct from Labetalol HCl (32780-64-6) |
| Molecular Formula | Salt form is hygroscopic | |
| Molecular Weight | 364.87 g/mol | Use this value for Molarity calculations |
| Solubility (DMSO) | Preferred solvent for Master Stock | |
| Solubility (Water) | Sparingly Soluble | pH dependent; unstable long-term |
| Stability Factors | Light Sensitive, Hygroscopic | Protect from UV; Desiccate solid |
Solvent Selection Strategy
The Causality of Choice:
-
DMSO (Dimethyl Sulfoxide): Selected as the Master Stock solvent.[2] Dilevalol HCl is an amphiphilic salt. While it has polar moieties, the aromatic rings drive hydrophobicity.[2] DMSO solubilizes the compound effectively while preventing hydrolysis and oxidation that occur rapidly in aqueous environments.[2]
-
Aqueous Buffers (PBS/Saline): Used only for immediate working solutions.[2] Dilevalol HCl can precipitate in high-salt buffers if the concentration exceeds its solubility limit (~1 mg/mL in neutral pH).[2]
Workflow Diagram: Solution Preparation Logic
The following diagram illustrates the decision matrix for preparing stable solutions.
Figure 1: Decision matrix for solvent selection.[2] Solid lines indicate the recommended pathway for stability; dashed lines indicate high-risk pathways.
Protocol 1: Preparation of Master Stock (10 mM)
Objective: Create a stable, high-concentration stock solution for long-term storage.
Materials
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered (Grade: Cell Culture or HPLC).[2]
-
Amber glass vials (to prevent photodegradation).[2]
-
Vortex mixer.[2]
Step-by-Step Methodology
-
Calculation: To prepare 10 mL of a 10 mM stock solution:
[2] -
Weighing: Weigh 36.5 mg of Dilevalol HCl into a sterile amber glass vial.
-
Critical: Do not use plastic microfuge tubes for initial dissolution if long-term storage is intended, as DMSO can leach plasticizers over time.[2]
-
-
Dissolution: Add 10 mL of anhydrous DMSO.
-
Homogenization: Vortex vigorously for 30–60 seconds. Ensure no crystal residues remain at the meniscus.[2]
-
Aliquoting: Dispense into 200 µL or 500 µL aliquots in sterile polypropylene tubes (safe for frozen storage).
-
Storage: Store at -20°C . Stable for up to 6 months. Avoid repeated freeze-thaw cycles (max 3 cycles).[2]
Protocol 2: Preparation of Working Solution
Objective: Dilute the Master Stock for biological assays while maintaining solubility and minimizing solvent toxicity.[2]
The "Solvent Shock" Phenomenon
Directly adding high-concentration hydrophobic stocks to cell culture media can cause immediate microprecipitation.[2] This protocol uses a step-down dilution method.[2]
Methodology
Target: 10 µM Final Assay Concentration (0.1% DMSO final).
-
Thaw: Remove one Master Stock aliquot (10 mM) from -20°C and thaw at room temperature. Protect from bright light.[2]
-
Intermediate Dilution (100x):
-
Final Dilution (1x):
Quality Control & Validation
Every stock solution must be self-validated before use in critical assays.[2]
-
Visual Inspection: Hold the vial against a dark background under a strong light source. Any "shimmer" or particulates indicates precipitation.[2] Discard.
-
UV-Vis Verification:
Biological Context: Mechanism of Action
Dilevalol is unique due to its stereoselective profile.[3][1] It combines non-selective
Figure 2: Pharmacological signaling pathway of Dilevalol.[2] Red arrows indicate inhibition; Green arrows indicate stimulation.
References
-
PubChem. (n.d.).[3][2] Dilevalol Hydrochloride (Compound CID 636407). National Library of Medicine.[2] Retrieved from [Link][2]
-
DrugBank. (n.d.).[3][2] Dilevalol: Pharmacology and Interactions. Retrieved from [Link][2]
-
Frishman, W. H., & Covey, S. (1989).[2] Dilevalol: A new beta-adrenergic blocking agent with vasodilator properties. The Journal of Clinical Pharmacology. Retrieved from [Link]
Sources
- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Dilevalol | 75659-07-3 | >98% [smolecule.com]
- 3. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. DILEVALOL HYDROCHLORIDE CAS#: 75659-08-4 [chemicalbook.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Dilevalol hydrochloride solubility challenges in aqueous buffers
[1]
Topic: Overcoming Solubility & Stability Challenges in Aqueous Buffers Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting & Protocol Guide
Technical Overview: The Solubility "Cliff"
Before troubleshooting, it is critical to understand the physicochemical behavior of Dilevalol hydrochloride. As the
The most common user error is attempting to dissolve the compound directly in neutral buffers (e.g., PBS, pH 7.4). This often results in immediate precipitation.
Physicochemical Profile
| Parameter | Value / Characteristic | Impact on Experiment |
| Salt Form | Hydrochloride (HCl) | Highly soluble in water only at acidic pH.[1] |
| pKa Values | At pH > 7.0, the amine deprotonates, forming the poorly soluble free base.[1] | |
| Solubility (Water) | ~20 mg/mL (pH < 5) | Soluble in unbuffered water (typically acidic).[1] |
| Solubility (PBS) | Insoluble / Unstable | Precipitates rapidly as pH approaches 7.[1]4. |
| Appearance | White crystalline powder | Visual inspection is key; turbidity indicates instability.[1] |
Troubleshooting Guide (Q&A)
Category 1: Solubility & Precipitation
Q: I dissolved Dilevalol HCl in PBS (pH 7.4), but it turned cloudy. Why? A: This is a classic pH-solubility mismatch.[1] Dilevalol HCl is a salt of a weak base.[1] In PBS at pH 7.4, the pH is extremely close to the molecule's basic pKa (~7.4). At this pH, approximately 50% of the molecules exist as the uncharged, hydrophobic free base, which exceeds the aqueous solubility limit.
-
Correction: Dissolve the compound in DMSO or Water (unbuffered) first to create a high-concentration stock, then dilute into the buffer immediately before use. Ensure the final concentration is below the solubility limit of the free base (typically < 100 µM in neutral buffers).[1]
Q: Can I use heat to dissolve the precipitate? A: Do not use heat. While heat may temporarily dissolve the precipitate, it promotes chemical degradation (oxidation) and the precipitate will likely reform upon cooling (recrystallization). If a solution has precipitated, it is compromised.[1] Discard and prepare fresh.
Q: What is the maximum concentration I can achieve in cell culture media? A: In media (pH 7.2–7.4), the safe limit is generally 10–50 µM . To achieve this:
-
Prepare a 10 mM - 100 mM stock in 100% DMSO .[1]
-
Dilute 1:1000 into the media.
-
Vortex immediately.[1] Note: Always run a vehicle control (DMSO only) to account for solvent effects.[1]
Category 2: Stability & Storage[2][3][4][5][6][7][8]
Q: Is Dilevalol hydrochloride light sensitive? A: Yes. Like many phenylethanolamines, it is susceptible to photodegradation.
-
Protocol: Store solid powder and solutions in amber vials. Wrap clear tubes in aluminum foil during experiments if prolonged light exposure is expected.[1]
Q: How long can I keep the stock solution? A:
Visualizing the Solubility Workflow
The following diagram illustrates the critical decision pathways for preparing stable Dilevalol solutions.
Caption: Decision tree for Dilevalol HCl preparation. Green paths indicate successful solubilization; red paths indicate high risk of precipitation.
Validated Preparation Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Best for: Cell culture, long-term storage, and high-concentration requirements.[1]
-
Weighing: Accurately weigh 36.5 mg of Dilevalol Hydrochloride.
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot into amber microcentrifuge tubes (e.g., 50 µL per tube). Store at -20°C.
-
Self-Validation: If the solution appears cloudy or yellow, the DMSO may be hydrated or the compound degraded.
-
Protocol B: Preparation of Aqueous Working Solution
Best for: Animal studies or assays requiring solvent-free conditions.[1]
-
Vehicle: Use 0.9% Saline or Water for Injection .[1]
-
Acidification (Critical): Ensure the vehicle pH is slightly acidic (pH 4.0–5.0).[1]
-
Note: Commercial Saline is usually pH 5.0, which is acceptable.
-
-
Dissolution: Add Dilevalol HCl powder slowly to the vehicle while stirring.
-
Concentration Limit: Do not exceed 5 mg/mL .
-
pH Adjustment: If pH rises above 5.5 during dissolution, adjust carefully with dilute HCl. Avoid NaOH , as local alkalinity will cause instant irreversible precipitation.[1]
References
-
PubChem. (2025).[1][2][3] Dilevalol Hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]
-
DailyMed. (2024).[1] Labetalol Hydrochloride Injection, USP - Prescribing Information. U.S. National Library of Medicine.[1] [Link][1]
-
DrugBank. (2024).[1][2] Dilevalol: Chemical Properties and Pharmacology. [Link][1]
-
American Society of Health-System Pharmacists (ASHP). (2007).[1] AHFS Drug Information: Labetalol Hydrochloride Stability. [Link][1]
Optimizing Dilevalol hydrochloride concentration for in vitro cell-based assays
Executive Summary
Dilevalol hydrochloride is the (R,R)-isomer of labetalol.[1] Unlike its racemic parent, Dilevalol is a non-selective
This guide addresses the specific challenges of using Dilevalol in vitro: solubility limits, the "Goldilocks" window for specific receptor binding, and the confounding factor of intrinsic sympathomimetic activity (ISA).
Part 1: Reconstitution & Solubility Guide
The Challenge: Dilevalol HCl is sparingly soluble in neutral aqueous buffers. Direct addition to cell culture media often results in micro-precipitation, leading to erratic data and false toxicity readouts.
Solubility Profile
| Solvent | Solubility Limit | Recommended Stock Conc. | Notes |
| DMSO | ~72 mg/mL (197 mM) | 10 mM | Preferred. Stable at -20°C. |
| Ethanol | ~7 mg/mL | N/A | Not recommended due to volatility. |
| Water | ~8 mg/mL | N/A | pH dependent. Risk of precipitation at physiological pH (7.4). |
| PBS/Media | < 1 mg/mL | N/A | Do NOT dissolve powder directly in media. |
Master Stock Preparation Protocol
Objective: Create a stable 10 mM Stock Solution.
-
Calculate: To prepare 1 mL of 10 mM stock, weigh 3.64 mg of Dilevalol HCl (MW: 364.9 g/mol ).
-
Dissolve: Add 1 mL of anhydrous DMSO (cell culture grade). Vortex vigorously for 30 seconds until completely clear.
-
Aliquot: Dispense into 20-50
L aliquots in light-resistant tubes. -
Store: Freeze at -20°C (stable for 6 months). Avoid freeze-thaw cycles.
Working Solution (Assay Day)
Critical Rule: The final DMSO concentration in the well must be
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 in culture media (or PBS) to create a 100
M working solution.-
Note: This step reduces DMSO to 1%.
-
-
Final Dosing: Add the 100
M working solution to your cells to achieve the desired final concentration (e.g., 1:100 dilution gives 1 M final, with 0.01% DMSO).
Part 2: Dose-Finding & Experimental Design
The Challenge: Users often overdose Dilevalol, causing off-target cytotoxicity or lysosomal accumulation, masking the specific receptor effects.
Recommended Concentration Ranges
Based on electrophysiological data in mammalian tissues, Dilevalol exhibits a steep dose-response curve.
| Assay Type | Target Concentration | Rationale |
| Receptor Binding ( | 1 nM – 100 nM | High affinity for |
| Functional Blockade | 100 nM – 1 | Maximal blockade typically observed at 1 |
| Cytotoxicity Threshold | > 10 | Concentrations |
Experimental Workflow
The following diagram illustrates the standard workflow for a functional antagonism assay (e.g., blocking Isoproterenol-induced cAMP).
Figure 1: Optimized workflow for functional antagonism assays. Crucially, the antagonist (Dilevalol) must be added 30 minutes prior to the agonist challenge to reach equilibrium.
Part 3: Mechanism of Action & Signaling
The Challenge: Interpreting data requires understanding that Dilevalol is not a "silent" antagonist. It has Intrinsic Sympathomimetic Activity (ISA) at
Signaling Pathway Interaction
Dilevalol blocks catecholamine binding but may weakly stimulate the
Figure 2: Dilevalol acts as a full antagonist at
Part 4: Troubleshooting Guide
Scenario A: "I see cell death at 20-50 M, but the literature says Labetalol is safe."
Root Cause: Lysosomotropism and Off-Target Effects.
-
Explanation: Lipophilic amines like Dilevalol can accumulate in lysosomes, causing swelling and cell death (vacuolization) independent of receptor blockade.
-
Solution: Cap your maximum concentration at 10
M . If you do not see efficacy at 10 M, the mechanism is likely not -adrenergic mediated.
Scenario B: "My 'Negative Control' (Dilevalol only) shows a signal increase."
Root Cause: Intrinsic Sympathomimetic Activity (ISA).[2]
-
Explanation: You are likely using a cell line with high
receptor density (e.g., specific smooth muscle cells or over-expressing CHO cells). Dilevalol is a partial agonist at .[3] -
Solution: Use a "silent" antagonist (like Propranolol) as a comparator control to distinguish ISA from background noise.
Scenario C: "The drug precipitates when I add it to the media."
Root Cause: pH Shock.
-
Explanation: Adding a high-concentration acidic stock to buffered media can locally crash the solubility.
-
Solution: Use the Intermediate Dilution Step (See Section 1.3). Never go from 100% DMSO stock directly to the final well. Dilute 1:100 in PBS first, mix, then add to cells.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Dilevalol to block
Q: How long should I pre-incubate the cells with Dilevalol? A: 30 minutes at 37°C is standard. This allows the drug to equilibrate across the membrane and bind receptors before you add the challenge agonist.
Q: Is the hydrochloride salt form important? A: Yes. The HCl salt improves water solubility compared to the free base. Ensure your calculations account for the salt weight (MW ~364.9) vs the free base.
References
-
Sybertz, E. J., et al. (1987). "Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism."[1][3][4][5][6] The American Journal of Cardiology, 60(17), 11N-18N.
-
Matsuzaki, T., et al. (1989). "Cellular electrophysiology and beta-adrenergic-blocking activity of dilevalol, the R,R-isomer of labetalol, on isolated canine cardiac tissues."[7] Journal of Pharmacology and Experimental Therapeutics, 250(1), 233-240.
-
PubChem. (n.d.). "Dilevalol Hydrochloride Compound Summary." National Library of Medicine.
-
Cayman Chemical. (2022).[8] "Labetalol (hydrochloride) Product Information & Solubility." Cayman Chemical Product Data. (Note: Reference used for solubility properties of the hydrochloride salt form).
Sources
- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labetalol - Wikipedia [en.wikipedia.org]
- 3. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dilevalol – Chiralpedia [chiralpedia.com]
- 6. Antihypertensive effect of dilevalol is directly related to dose and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular electrophysiology and beta-adrenergic-blocking activity of dilevalol, the R,R-isomer of labetalol, on isolated canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting common issues in Dilevalol hydrochloride HPLC analysis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting High-Performance Liquid Chromatography (HPLC) Methodologies for Dilevalol Hydrochloride Last Updated: January 29, 2026
Introduction: The Analyst's Perspective
Welcome to the technical support hub for Dilevalol Hydrochloride . As the (R,R)-diastereoisomer of Labetalol, Dilevalol presents a unique dual challenge in liquid chromatography: it requires robust achiral separation for chemical purity (degradation products) and precise chiral separation to ensure enantiomeric excess (distinguishing it from the (R,S), (S,R), and (S,S) isomers).
Dilevalol is a secondary amine with a pKa of approximately 9.3. This basicity is the root cause of 80% of the chromatographic issues you will encounter—specifically peak tailing due to silanol interactions. The following guide synthesizes field-proven troubleshooting protocols with mechanistic insights to help you stabilize your method.
Part 1: Method Configuration & Standard Parameters
Before troubleshooting, validate that your baseline conditions align with industry standards for basic pharmaceuticals.
Table 1: Recommended Baseline Method Parameters
| Parameter | Achiral Method (Chemical Purity) | Chiral Method (Enantiomeric Purity) |
| Stationary Phase | End-capped C18 or C8 (e.g., Zorbax Eclipse Plus) | |
| Mobile Phase | Phosphate Buffer (pH 3.0) : MeOH/ACN | Phosphate Buffer (pH 7.0) : IPA/ACN |
| pH Strategy | Acidic (pH < 3.0) to protonate silanols and drug | Neutral (pH ~7.0) for AGP stability |
| Additives | 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) | 0.015 M Tetrabutylammonium phosphate (TBAP) |
| Detection | UV @ 230 nm (high sensitivity) or 302 nm | UV @ 230 nm or Fluorescence (Ex 230/Em 400) |
| Critical Factor | Silanol Suppression | Temperature Control |
Part 2: Troubleshooting Guides (Q&A Format)
Category A: Peak Shape & Tailing Issues
Q1: My Dilevalol peak shows severe tailing (Tailing Factor > 2.0). I am using a standard C18 column with a water/methanol gradient. What is happening?
Lead Scientist Diagnosis:
This is the classic "Amine-Silanol Effect." Dilevalol is a secondary amine. At neutral or weakly acidic pH (pH 4-6), the residual silanol groups (
Corrective Protocol:
-
Lower the pH: Adjust your aqueous mobile phase to pH 2.5 - 3.0 using Phosphoric Acid or TFA. At this pH, silanol groups are protonated (
) and neutral, eliminating the ionic interaction. -
Add a Silanol Blocker: If pH adjustment is insufficient, add 0.1% Triethylamine (TEA) or 20 mM Ammonium Acetate to the mobile phase. TEA competes for the active silanol sites.
-
Switch Columns: Move to a "Base-Deactivated" or heavily end-capped column (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus) designed specifically for basic compounds.
Technical Note: Never use TEA with a column that is not pH stable. Always check the manufacturer's pH limits.
Category B: Retention Time Instability
Q2: The retention time (RT) of Dilevalol is drifting significantly between injections. I am using a Phosphate buffer at pH 7.0.
Lead Scientist Diagnosis: Operating a basic drug separation at pH 7.0 on a silica column is risky.
-
Silica Dissolution: Silica starts dissolving above pH 7.5, altering the stationary phase volume.
-
pKa Sensitivity: While Dilevalol's pKa is ~9.3, small fluctuations in mobile phase pH around neutral values can affect the ionization state of the buffer or the column surface charge, leading to drift.
-
Temperature: Chiral columns (often used at neutral pH) are extremely sensitive to temperature.
Corrective Protocol:
-
Buffer Capacity: Ensure your buffer concentration is at least 20-50 mM . Weak buffers (5-10 mM) cannot resist pH changes caused by the sample matrix or CO2 absorption.
-
Thermostat Control: Set the column oven to a constant temperature (e.g.,
). Ambient fluctuations will cause RT drift. -
Equilibration: Basic drugs often require longer equilibration times (20-30 column volumes) to saturate active sites on the column.
Category C: Chiral Resolution Loss
Q3: I am trying to separate Dilevalol ((R,R)-isomer) from the other Labetalol isomers, but the peaks are co-eluting. What parameters should I tweak first?
Lead Scientist Diagnosis: Chiral separation is thermodynamically driven and relies on the formation of transient diastereomeric complexes. Co-elution suggests the energy difference between these complexes is too small.
Corrective Protocol:
-
Temperature Effect (Inverse Relationship): Unlike achiral chromatography, lowering the temperature often improves chiral resolution. The formation of the chiral complex is enthalpy-driven. Try reducing the column temperature from
to . -
Flow Rate: Reduce flow rate to 0.5 - 0.8 mL/min . The mass transfer kinetics in chiral stationary phases (like AGP) are slower than in C18.
-
Modifier Concentration: If using an AGP column, slight adjustments to the organic modifier (Isopropanol or Acetonitrile) by 1-2% can drastically alter selectivity.
Part 3: Visualized Workflows
Figure 1: Method Development & Troubleshooting Logic
This diagram illustrates the decision matrix for selecting the correct pathway based on your analytical goal (Purity vs. Chirality) and troubleshooting the most common failure modes.
Caption: Decision tree for selecting method parameters and troubleshooting common deviations in Dilevalol HPLC analysis.
Figure 2: The "Amine-Silanol" Interaction Mechanism
Understanding why your peak tails is crucial for fixing it. This diagram visualizes the interaction between the protonated Dilevalol amine and ionized silanols on the column surface.
Caption: Mechanism of peak tailing for basic drugs like Dilevalol and the corrective action of pH control or amine blockers.
Part 4: References
-
United States Pharmacopeia (USP). Labetalol Hydrochloride Monograph. USP-NF. Link
-
Herman, B. et al. (1993). Sensitive high-performance liquid chromatographic method for direct separation of labetalol stereoisomers in biological fluids using an alpha 1-acid glycoprotein stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Chiralpedia. Dilevalol: The (R,R)-diastereoisomer of labetalol. Link
-
Selleck Chemicals. Labetalol HCl Chemical Properties and Solubility. Link
-
Kulkarni, V. et al. (2015).[1][2] Stability Indicating RP-HPLC Method for Determination of Labetalol HCl in Pharmaceutical Formulation. World Journal of Pharmaceutical Research.[2][3] Link
Sources
Addressing sources of inconsistent results in Dilevalol hydrochloride experiments
Welcome to the Dilevalol Technical Hub. From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Inconsistent Data in Dilevalol HCl Workflows
If you are accessing this guide, you are likely facing a "silent variable" in your Dilevalol hydrochloride (HCl) experiments. Whether it is shifting
This guide is not a generic manual. It is a targeted troubleshooting system designed to isolate the three most common sources of experimental failure: Stereochemical Impurity , Solubility/pH Mismatch , and Assay-Specific Instability .
Part 1: The "Isomer Trap" (Stereochemical Integrity)
The Issue: "My dose-response curves are shifting, and my potency data mirrors Labetalol rather than Dilevalol."
The Science:
Dilevalol is the
Troubleshooting Protocol: Chiral Purity Verification Do not assume vendor purity. Run this confirmation if potency varies by >15% between batches.
| Parameter | Specification |
| Column | Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (80 : 20 : 0.[1]1) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 230 nm |
| Expected Result | Dilevalol must elute as a single sharp peak. Split peaks indicate racemization. |
Critical Note: Dilevalol (R,R) is approximately 4x more potent as a
-antagonist than the racemic mixture [2].[1][2] If your results show lower potency than expected, suspect racemic contamination.
Part 2: Solubility & Stability (The "Invisible" Error)
The Issue: "I see fine particulates in my cell culture media," or "My stock solution concentration seems lower than calculated."
The Science: Dilevalol HCl is a salt. It is highly soluble in DMSO and water at low pH, but it exhibits a sharp solubility drop-off as pH approaches alkalinity (pH > 7.4).[1] In physiological buffers (Krebs-Henseleit or DMEM), the free base may precipitate if the concentration exceeds saturation limits, effectively lowering the "real" dose the cells receive [3, 4].
FAQ: How do I prevent precipitation in bioassays?
Q: Can I store aqueous stocks? A: No. Aqueous solutions of Dilevalol HCl are prone to hydrolysis and microbial growth. Store stocks in DMSO or Ethanol at -20°C.
Q: Why does my media turn cloudy? A: You likely exceeded the solubility limit of the free base at pH 7.4.
-
Limit: Keep final assay concentration < 100
M in aqueous buffer. -
Fix: If higher concentrations are needed, ensure the final DMSO concentration is 0.1% - 0.5% to maintain solubility, provided this vehicle control does not affect your specific cell line.
Standardized Solubilization Protocol
-
Primary Stock: Dissolve Dilevalol HCl in 100% DMSO to reach 10–30 mM. Vortex until clear.
-
Aliquot & Store: Store at -20°C in amber vials (light sensitive).
-
Working Solution: Dilute the DMSO stock 1:1000 into the assay buffer immediately before use.
-
Check: Inspect for "crashing out" (cloudiness).[1] If observed, sonicate for 10 seconds.
-
Part 3: Biological Assay Variances[1]
The Issue: "My cell viability data is erratic," or "Receptor binding background is too high."
The Science: Dilevalol has been associated with metabolic idiosyncrasy and hepatotoxicity in clinical settings [5].[3][4] In in vitro models (e.g., HepaRG or H9c2 cells), high concentrations can induce cytotoxicity that mimics receptor blockade effects, leading to false positives. Furthermore, as a lipophilic amine, it suffers from non-specific binding to plasticware.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| High Non-Specific Binding (NSB) | Lipophilicity causes drug to stick to plastic well plates.[1] | Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to sequester "sticky" molecules. Use glass-coated plates if possible.[1] |
| Unexpected Cell Death | Intrinsic cytotoxicity (Hepatotoxicity mechanism).[1] | Perform an MTT or LDH release assay alongside the receptor assay. Ensure test concentration is below the |
| Variable | Incubation time insufficient for equilibrium. | Dilevalol has slow dissociation kinetics at |
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for isolating the source of error.
Figure 1: Systematic workflow for isolating sources of variance in Dilevalol HCl experiments.[1] Blue path indicates purity checks; Yellow indicates physical chemistry checks; Green indicates biological optimization.
Mechanism of Action & Signaling
Understanding the specific pathway is crucial for interpreting "off-target" effects.[1] Dilevalol is unique because it combines
Figure 2: Pharmacological profile of Dilevalol.[1] Note the dual antagonism (Red lines) and partial agonism at Beta-2 (Green dashed line), which differentiates it from standard beta-blockers.[1]
References
-
PubChem. (2025). Dilevalol Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Clifton, G. D., et al. (1982). Pharmacology of Dilevalol. National Institutes of Health (PubMed). Available at: [Link]
-
Paddock Laboratories. (2005). Stability of Labetalol Hydrochloride in Extemporaneous Compounded Liquids. PubMed. Available at: [Link]
-
LiverTox. (2017).[4] Labetalol: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. Available at: [Link]
-
MDPI. (2019). In Vitro Toxicological Profile of Labetalol in H9c2 and HepaRG Cells. Available at: [Link][1][5][6]
Sources
- 1. (+)-Labetalol | C19H24N2O3 | CID 134044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labetalol hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Separation of enantiomeric labetalol by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmda.go.jp [pmda.go.jp]
Technical Support Center: Minimizing Off-Target Effects of Dilevalol Hydrochloride
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Dilevalol Hydrochloride (CAS: 75659-07-3) Last Updated: 2024-05-22
Introduction: The Dilevalol Paradox
Welcome to the technical support center. If you are here, you likely encountered unexpected data in your rodent or canine models—perhaps unexplained tremors, hepatic enzyme spikes, or a failure to induce bradycardia despite high doses.
Here is the reality: Dilevalol is not a standard beta-blocker.[1][2][3][4][5][6] It is the
Most "off-target" effects reported to this desk are actually on-target exaggerations caused by failing to account for this
Module 1: Hemodynamic Instability & Receptor Selectivity
The Mechanism of Action (MOA) Dashboard
Before troubleshooting, verify your understanding of the receptor profile. Dilevalol lowers blood pressure via vasodilation (mediated by
Figure 1: Dilevalol Pharmacodynamics. Note that vasodilation is driven by
Troubleshooting Guide: Hemodynamics
Q: Why isn't the heart rate (HR) dropping significantly in my hypertensive rats?
-
Diagnosis: You are expecting a Propranolol-like effect.
-
Root Cause: Dilevalol’s
agonism can cause reflex sympathetic stimulation or direct cardiac support that offsets the blockade. -
Solution: Do not use HR reduction as a marker of efficacy. Use Systemic Vascular Resistance (SVR) via telemetry.
-
Target: 15–20% reduction in Mean Arterial Pressure (MAP) without significant bradycardia.
-
Q: My animals are exhibiting skeletal muscle tremors. Is this a seizure?
-
Diagnosis: Likely
-mediated skeletal muscle stimulation. -
Root Cause: High plasma concentrations trigger peripheral
receptors in skeletal muscle (similar to salbutamol). -
Solution:
Module 2: Pharmacokinetics & Bioavailability
Q: We see high variability in efficacy between animals. Some respond, some don't.
-
Diagnosis: First-pass metabolism saturation.
-
Root Cause: Dilevalol undergoes extensive glucuronidation in the liver. Bioavailability in rodents is low (~12-15%) and highly variable.
-
Technical Fix:
-
Vehicle: Switch from simple saline to 0.5% Methylcellulose or acidified water (pH 3.0) . Dilevalol HCl is stable at pH 2–4; neutral pH can lead to precipitation in the gavage needle or stomach.
-
Fasting: Food does not significantly alter bioavailability in humans, but in rodents, gastric emptying time is critical. Standardize fasting (4 hours pre-dose) to reduce variability.
-
Data Table: PK Parameters & Dosing Windows
| Parameter | Rat (Wistar/SHR) | Dog (Beagle) | Human (Ref) | Implication for Study |
| Bioavailability | ~10–15% | ~25–30% | ~12% | High oral doses required vs. IV. |
| Tmax | 0.5 – 1.0 hr | 1.0 – 1.5 hr | 1.4 hr | Monitor acute effects immediately post-gavage. |
| Half-life ( | 3 – 5 hrs* | 5 – 7 hrs | 8 – 12 hrs | Rats require BID/TID dosing for steady state. |
| Protein Binding | ~50% | ~50% | ~50% | Moderate; low risk of displacement interactions. |
*Estimated based on allometric scaling and metabolic rate; specific rat half-life varies by strain.
Module 3: Hepatic Safety Monitoring
Q: We are seeing elevated ALT/AST levels. Is the drug toxic?
-
Diagnosis: Hepatocellular injury.[5]
-
Root Cause: Labetalol and its isomers (Dilevalol) have a known potential for idiosyncratic hepatotoxicity, likely due to a reactive intermediate formed during metabolism.
-
Action Plan:
-
Immediate: Terminate dosing in any animal with ALT >3x baseline.
-
Histopathology: Look for bridging necrosis.
-
Prevention: Do not co-administer with CYP inducers (e.g., Phenobarbital) which may increase the formation of reactive metabolites.
-
Experimental Protocols
Protocol A: Dose Range Finding (DRF) with Telemetry
Objective: Establish the therapeutic window without inducing tremors or hypotension.
Step 1: Preparation
-
Animals: Male SHR (Spontaneously Hypertensive Rats), 12–14 weeks.
-
Instrumentation: Implant DSI HD-S10 transmitters into the abdominal aorta 7 days prior to study.
Step 2: Formulation
-
Dissolve Dilevalol HCl in distilled water adjusted to pH 3.5 with 0.1N HCl.
-
Concentration: 5 mg/mL (low dose) to 20 mg/mL (high dose).
Step 3: Escalation Workflow
Figure 2: Step-wise dose escalation to identify the therapeutic ceiling.
Step 4: Sampling
-
Collect tail vein blood at 1.0 hr post-dose (Tmax) on Day 2 to correlate plasma levels with MAP reduction.
References
-
Sybertz, E. J., et al. (1987). Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism.[1][2][3][4][6][7] American Journal of Cardiology.
-
Lund-Johansen, P. (1988).[3] Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol. Journal of Cardiovascular Pharmacology.[3]
-
Kramer, W. G., et al. (1988). Pharmacokinetics and bioavailability of dilevalol in normotensive volunteers.[7][8] Journal of Clinical Pharmacology.
-
Frishman, W. H. (1989). Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity.[1][4][6][7] Journal of Clinical Pharmacology.
-
Abdullah, N., & Md Yusof, F. (2019). Labetalol: A Brief Current Review. Pharmacophore.[1][2][5] (Discusses isomer toxicity profiles).
Sources
- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Actions of dilevalol on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of dilevalol in normotensive and hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol after a single oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labetalol absorption kinetics: rat small intestine and colon studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Pharmacodynamics: Dilevalol Hydrochloride vs. Atenolol and Metoprolol
Executive Summary: The Vasodilatory Distinction
In the landscape of antihypertensive development, Dilevalol hydrochloride represents a distinct subclass of beta-blockers compared to the standard-of-care agents Atenolol and Metoprolol .[1]
While Atenolol and Metoprolol are "pure" cardioselective (
Critical Advisory: Despite superior hemodynamic efficacy in specific profiles, Dilevalol’s development has been historically curtailed in several markets (including Japan and the US) due to hepatotoxicity concerns. This guide evaluates efficacy while contextualizing these safety parameters for researchers.
Mechanistic Profiling & Signaling Pathways
To understand the efficacy divergence, we must analyze the receptor binding logic.
-
Atenolol & Metoprolol: Act as "silent" antagonists at
receptors. They block the binding of catecholamines (norepinephrine), reducing cAMP production in cardiomyocytes, which decreases heart rate (chronotropy) and contractility (inotropy). -
Dilevalol: Acts as an antagonist at
receptors but functions as a partial agonist at vascular receptors. This agonism stimulates adenylate cyclase in smooth muscle cells, increasing cAMP and leading to myosin light chain kinase (MLCK) inhibition, resulting in vasodilation.
Visualization: Differential Signaling Pathways
The following diagram illustrates the cellular divergence between a standard
Caption: Dilevalol provides dual efficacy: Beta-1 blockade (cardiac rest) and Beta-2 agonism (vascular relaxation), unlike pure Beta-1 blockers.
Hemodynamic & Efficacy Comparison
The following data synthesizes clinical pharmacology findings comparing the acute and chronic effects of these agents.
Table 1: Hemodynamic Profile Comparison
| Parameter | Atenolol (Hydrophilic | Metoprolol (Lipophilic | Dilevalol (Vasodilatory |
| Heart Rate (Resting) | Significant Decrease ( | Significant Decrease ( | Moderate Decrease ( |
| Systemic Vascular Resistance (SVR) | Increases (Reflex vasoconstriction) | Increases or Neutral | Decreases (Vasodilation) |
| Cardiac Output | Decreases | Decreases | Preserved / Maintained |
| Renal Blood Flow | Decreases | Decreases | Preserved |
| Lipid Profile Impact | May increase Triglycerides | May increase Triglycerides | Neutral / Favorable |
Expert Insight:
Researchers focusing on hypertension with peripheral vascular disease (PVD) often investigate Dilevalol-like mechanisms because standard beta-blockers (Atenolol) can worsen PVD symptoms by increasing peripheral resistance. Dilevalol's
Pharmacokinetic & Safety Architecture
For drug development professionals, the choice between these agents often relies on ADME (Absorption, Distribution, Metabolism, Excretion) properties and toxicity profiles.
Table 2: PK and Toxicology Matrix
| Feature | Atenolol | Metoprolol | Dilevalol |
| Solubility | Hydrophilic (Water soluble) | Lipophilic (Lipid soluble) | Lipophilic |
| Bioavailability | ~50% (Erratic absorption) | ~50% (Significant First-Pass) | High (Complete absorption) |
| BBB Penetration | Poor (Low CNS side effects) | High (Nightmares/Fatigue common) | Moderate |
| Elimination | Renal (Excreted unchanged) | Hepatic (CYP2D6 metabolism) | Hepatic (Glucuronidation) |
| Half-Life | 6–7 hours | 3–7 hours | 8–12 hours (Supports QD dosing) |
| Primary Safety Risk | Bradycardia, Renal accumulation | CYP2D6 variability | Hepatotoxicity |
The Hepatotoxicity Barrier
While Dilevalol shows superior hemodynamics, its chemical structure (isomer of labetalol) is associated with idiosyncratic hepatocellular damage.
-
Mechanism: Metabolic idiosyncrasy leading to mitochondrial injury.
-
Regulatory Impact: This toxicity profile led to the withdrawal of Dilevalol in Japan and non-approval in the USA, despite its efficacy.
-
Research Implication: When using Dilevalol in animal models, liver enzyme monitoring (ALT/AST) is mandatory.
Experimental Protocol: Verifying Vasodilatory Activity
To experimentally validate the efficacy difference (specifically the vasodilatory component of Dilevalol vs. Atenolol), a Rat Isolated Aortic Ring Assay using isometric tension recording is the gold standard.
Objective
To demonstrate that Dilevalol induces relaxation in pre-contracted tissue via
Materials
-
Tissue: Thoracic aorta from Wistar rats (endothelium-intact).
-
Buffer: Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).
-
Pre-contracting Agent: Phenylephrine (PE)
M. -
Test Agents: Dilevalol HCl, Atenolol.
-
Blocker (Control): ICI-118,551 (Selective
antagonist) – Essential to prove the mechanism.
Workflow Diagram (DOT)
This protocol ensures self-validation by using specific antagonists to confirm the mechanism of action.
Caption: Isometric tension workflow to isolate the specific Beta-2 mediated vasodilatory effect of Dilevalol.
Step-by-Step Methodology
-
Preparation: Mount aortic rings between stainless steel hooks in organ baths maintained at 37°C.
-
Viability Check: Challenge with KCl (60 mM) to ensure tissue contractility. Washout.
-
Pre-contraction: Add Phenylephrine (
) to induce stable vasoconstriction (simulating high PVR). -
Dosing: Once tension stabilizes, add cumulative concentrations (
to M) of Atenolol or Dilevalol. -
Data Analysis: Calculate relaxation as a percentage of the Phenylephrine-induced contraction.
-
Expected Result: Dilevalol will show a sigmoidal relaxation curve. Atenolol will show a flat line (no relaxation).
-
References
-
Comparison of central and peripheral haemodynamic effects of dilevalol and atenolol in essential hypertension. British Journal of Clinical Pharmacology. (1989).
-
Labetalol hepatotoxicity. Annals of Internal Medicine. (1990).
-
Dilevalol: a review of its pharmacodynamic and pharmacokinetic properties. Drugs. (1990).[2]
-
Atenolol vs Metoprolol: Pharmacokinetic Differences. Drugs.com. (2025).
-
Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol. European Journal of Clinical Pharmacology. (1991).
Sources
Comparative Profiling of Intrinsic Sympathomimetic Activity (ISA): Dilevalol vs. Pindolol
[1]
Executive Summary
The Core Distinction: While both Dilevalol and Pindolol exhibit Intrinsic Sympathomimetic Activity (ISA), their pharmacological utility diverges based on receptor selectivity. Pindolol acts as a non-selective partial agonist (
This guide provides a technical framework for evaluating these mechanisms, offering validated experimental protocols and comparative data for drug development scientists.
Mechanistic Foundation: Defining ISA in -Blockade
Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of a ligand to bind to a receptor and produce a sub-maximal response (partial agonism) while simultaneously blocking the access of full agonists (endogenous catecholamines like norepinephrine).[2]
The "Ceiling Effect" of Partial Agonists
In the presence of high sympathetic tone (e.g., exercise), both drugs act as antagonists. However, at rest (low sympathetic tone), their partial agonist activity prevents the profound bradycardia seen with "pure" antagonists like propranolol.
Diagram 1: Receptor Dynamics of ISA
The following diagram illustrates the molecular difference between a Full Antagonist, Pindolol (Non-selective ISA), and Dilevalol (Selective ISA).
Caption: Differential signaling outputs. Pindolol drives basal activity in both cardiac (
Pharmacological Profile Comparison
The following data synthesizes receptor binding assays and hemodynamic responses observed in preclinical models (Pithed Rat/Isolated Tissue).
| Feature | Pindolol | Dilevalol | Clinical Consequence |
| Primary Class | Non-selective | Non-selective | |
| ISA Selectivity | Non-selective ( | Highly | Pindolol affects HR; Dilevalol affects SVR. |
| ISA Potency | High (20–40% of Isoprenaline) | High at | Dilevalol is a potent vasodilator. |
| None | Negligible | Distinct from Labetalol (racemate) which has | |
| Resting Heart Rate | Mild decrease or maintenance | Mild decrease | Pindolol prevents bradycardia more effectively. |
| Vascular Resistance | Mild decrease (via | Marked decrease (via strong | Dilevalol is superior for SVR reduction. |
Critical Insight: Dilevalol's antihypertensive mechanism is primarily driven by
-mediated vasodilation, whereas Pindolol's hemodynamic profile is dominated by its ability to buffer cardiac depression viaISA.
Experimental Validation Protocols
To objectively verify the ISA differences described above, researchers must employ systems that eliminate endogenous catecholamine interference.
Protocol A: The Reserpinized Rat Model (In Vivo)
Objective: To assess intrinsic chronotropic (
Workflow:
-
Depletion: Administer Reserpine (5 mg/kg i.p.) 18–24 hours prior to testing.
-
Instrumentation: Anesthetize rat (Pentobarbital or Ketamine/Xylazine). Cannulate the carotid artery for BP/HR monitoring.
-
Stabilization: Allow 30 minutes for baseline stabilization. HR should be significantly lower than non-reserpinized controls (approx. 250–300 bpm).
-
Challenge: Administer cumulative IV boluses of:
-
Group 1: Pindolol (0.01 – 1.0 mg/kg)
-
Group 2: Dilevalol (0.01 – 1.0 mg/kg)
-
Control: Saline
-
-
Measurement: Record
HR (Change in Heart Rate).
Expected Outcome:
-
Pindolol: Significant dose-dependent increase in HR (demonstrating
ISA). -
Dilevalol: Minimal to no increase in HR (demonstrating lack of
ISA).
Protocol B: Isolated Tissue Bath (In Vitro)
Objective: To differentiate
| Tissue Preparation | Receptor Target | Pindolol Response | Dilevalol Response |
| Guinea Pig Right Atria | Positive Chronotropy (increases beat rate) | Minimal/No Effect | |
| Guinea Pig Tracheal Strip | Relaxation (Moderate) | Profound Relaxation (High Potency) |
Diagram 2: Experimental Workflow (Reserpinized Model)
Caption: In vivo validation workflow. Reserpine pretreatment isolates the drug's intrinsic activity by removing endogenous competition.
Implications for Drug Development
Hemodynamic Stability
Pindolol's profile is advantageous in patients prone to bradycardia or those with compromised autonomic function where maintaining resting heart rate is critical. Its ISA "floors" the heart rate drop.
Vasodilatory Potency
Dilevalol represents a more sophisticated approach to antihypertensive therapy. By focusing ISA on the
-
Note: Unlike non-selective beta-blockers which can cause reflex vasoconstriction (unopposed
-activity), Dilevalol's agonism actively opposes this, preserving peripheral blood flow.
Safety & Toxicity Note
While Dilevalol showed superior hemodynamic profiles in clinical trials (better preservation of renal blood flow compared to pure beta-blockers), it was associated with hepatotoxicity in post-marketing surveillance. This highlights that while mechanism (ISA) is critical for efficacy, metabolic idiosyncratic toxicity remains a parallel hurdle in development.
References
-
Matsunaga, K., et al. (1985). "Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol."[3] Journal of Pharmacobio-dynamics.
-
Frishman, W. H. (1989).[4] "Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension." Drugs.
-
Clark, B. J., et al. (1982). "Pindolol—a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations." British Journal of Clinical Pharmacology.
-
Wallin, J. D., & Frishman, W. H. (1989). "Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity."[4][5] The Journal of Clinical Pharmacology.
-
Ishikura, F., et al. (2012).[6] "Acute effects of beta-blocker with intrinsic sympathomimetic activity on stress-induced cardiac dysfunction in rats." Journal of Cardiology.
Sources
- 1. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic beta-sympathomimetic activity of dilevalol, R, R-isomer of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of beta-blocker with intrinsic sympathomimetic activity on stress-induced cardiac dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Validation of Dilevalol Hydrochloride: A Technical Comparison Guide
Executive Directive: The Isomer Imperative
Dilevalol hydrochloride represents a critical case study in stereospecific pharmacology. Unlike its parent compound Labetalol —a racemic mixture of four stereoisomers—Dilevalol is the isolated (R,R)-diastereomer .[1][2]
The Scientific Premise:
Published literature asserts that Dilevalol possesses a distinct hemodynamic profile: it is a non-selective
The Validation Challenge:
Reproducing these findings requires strict adherence to enantiomeric purity. Using generic Labetalol in error, or failing to validate the (R,R)-isomer's purity, will yield confounded data (mixed
Chemical Validation: Enantiomeric Purity Protocol
The first pillar of reproducibility is verifying that the substance is >99% (R,R)-Dilevalol. Labetalol contains the (R,R), (S,S), (S,R), and (R,S) isomers.[1] The (S,R) isomer is a potent
Protocol A: Chiral HPLC Separation & Validation
Objective: Quantify enantiomeric excess (ee) and confirm absence of the (S,R)-isomer.
Methodology:
-
Stationary Phase: Use a Chiralpak AD-H or PRP-1 (poly(styrene-divinylbenzene)) column. The PRP-1 column is historically referenced for Dilevalol specificity in biofluids.[5]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (860:140:0.1 v/v) for normal phase chiral separation.[6]
-
Detection: UV at 215 nm (high sensitivity for the amide backbone).
-
Validation Criteria:
-
Resolution (
): Must be > 1.5 between the (R,R) peak and the nearest isomer (typically the (R,S)). -
Purity Threshold: (R,R)-Dilevalol area > 99.5%.
-
Visualization: Isomeric Separation Logic
Caption: Separation logic required to isolate the (R,R)-isomer (Dilevalol) from the Labetalol racemate to prevent confounding alpha-adrenergic effects.
Pharmacological Validation: Receptor Profiling[7]
To reproduce the claim that Dilevalol acts via
Protocol B: Functional cAMP Accumulation Assay (In Vitro)
Objective: Distinguish between a simple
Reagents:
-
Cell Line: HEK293 overexpressing human
-AR. -
Ligands: Isoproterenol (Full Agonist), Propranolol (Full Antagonist), Dilevalol (Test), ICI 118,551 (Selective
Inverse Agonist).
Workflow:
-
Baseline: Measure basal cAMP levels.
-
Agonist Mode: Treat cells with Dilevalol (
to M).-
Expected Result: Dose-dependent increase in cAMP, reaching ~30-50% of the Isoproterenol
(Partial Agonism).
-
-
Antagonist Mode: Pre-treat with Dilevalol, then add Isoproterenol.
-
Expected Result: Right-shift of the Isoproterenol dose-response curve (Potent Antagonism).
-
-
Mechanistic Check: Co-incubate Dilevalol with ICI 118,551 .
-
Validation: The cAMP signal generated by Dilevalol must be abolished by ICI 118,551. This confirms the vasodilation signal is
-mediated.
-
Visualization: Signaling Pathway Validation
Caption: Dilevalol induces vasodilation via Beta-2/cAMP signaling. Validation requires blocking this pathway with ICI 118,551 to confirm mechanism.
Comparative Performance Guide
The following table synthesizes quantitative data from validated pharmacological studies. Use this to benchmark your experimental results.
| Feature | Dilevalol (R,R) | Labetalol (Racemate) | Carvedilol | Validation Benchmark |
| Isomeric Composition | Single (R,R) isomer | Mix of 4 isomers | Racemate (R/S) | Chiral HPLC Purity >99% |
| High Potency (4x vs Racemate) | Moderate | Moderate | ||
| Partial Agonist (ISA) | Weak/Mixed | Antagonist | cAMP accumulation ~40% of | |
| Negligible | Potent (via S,R isomer) | Potent | Phenylephrine pressor response (In Vivo) | |
| Vasodilation Mechanism | Blockable by ICI 118,551? | |||
| Hepatotoxicity Risk | High (Idiosyncratic) | Moderate | Low | Reactive Metabolite Trapping Assay |
Toxicological Validation: The Safety Stop
Dilevalol was withdrawn from markets (e.g., Japan, 1990) due to severe hepatotoxicity. Reproducibility studies must treat this compound as a hazardous hepatotoxin.
Protocol C: Reactive Metabolite Trapping (Glutathione)
Context: The toxicity is believed to be metabolic idiosyncrasy, likely driven by reactive glucuronide or oxidative metabolites.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Trapping Agent: Fortify with Glutathione (GSH) or N-acetylcysteine.
-
Incubation: 60 minutes at 37°C.
-
Analysis: LC-MS/MS scanning for GSH-Dilevalol adducts (Neutral loss scanning of 129 Da).
-
Interpretation: The presence of GSH adducts confirms the formation of reactive electrophilic species, validating the historical toxicity mechanism.
References
-
Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. Source:[1][2][3] PubMed / NIH URL:[Link]
-
High-performance liquid chromatographic assay for dilevalol in human plasma and urine using a PRP-1 column. Source: PubMed / Journal of Chromatography URL:[Link]
-
Labetalol and Dilevalol Hepatotoxicity (LiverTox Database). Source: NCBI Bookshelf URL:[Link]
-
Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol. Source: PubMed / Clinical Pharmacokinetics URL:[Link]
-
Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and dilevalol. Source: PubMed / NIH URL:[Link]
Sources
- 1. Dilevalol – Chiralpedia [chiralpedia.com]
- 2. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic assay for dilevalol in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Safety Operating Guide
Operational Guide: Dilevalol Hydrochloride Disposal Procedures
Executive Directive: The "Zero-Drain" Standard
As researchers, we often treat salt forms of drugs (hydrochlorides) as benign due to their water solubility. This is a critical error with Dilevalol Hydrochloride.
Dilevalol, an isomer of Labetalol, is a potent non-selective beta-blocker with alpha-1 blocking activity. While its solubility suggests it could be flushed, its pharmacological stability and high aquatic toxicity (GHS Category Chronic 2) strictly prohibit drain disposal. Beta-blockers are "pseudo-persistent" in the environment; they resist standard wastewater treatment degradation and can induce bradycardia in aquatic vertebrates at nanogram-per-liter concentrations.
The Golden Rule: All Dilevalol Hydrochloride waste—whether solid API, mother liquor, or contaminated PPE—must be sequestered for High-Temperature Incineration .
Chemical Identity & Hazard Profile[1][2][3][4]
Effective disposal starts with accurate characterization. You must classify this material correctly on your hazardous waste profile to ensure the receiving facility destroys it properly.
| Parameter | Specification | Operational Implication |
| Compound Name | Dilevalol Hydrochloride | API / Active Moiety |
| CAS Number | 75659-08-4 (Dilevalol HCl) / 32780-64-6 (Labetalol HCl proxy) | Use for waste manifest profiling. |
| Molecular Formula | C₁₉H₂₄N₂O₃[1] · HCl | Nitrogen-bearing organic; incineration produces NOx. |
| Physical State | White to off-white crystalline powder | High dust potential; inhalation hazard during transfer. |
| GHS Classification | Reproductive Tox. 2 (Suspected of damaging fertility/unborn child)Aquatic Chronic 2 (Toxic to aquatic life)STOT RE 1 (Target organ toxicity) | DO NOT dispose of in trash or sewer. Requires "Blue Bin" (Pharm Waste) or Black Bin (RCRA Haz) depending on concentration. |
| Solubility | Soluble in water and ethanol | Spills spread rapidly on wet surfaces. |
Emergency Spill Response Protocol
Scenario: You have dropped a glass vial containing >1g of Dilevalol HCl powder in the weighing station.
Immediate Action: Do not attempt to sweep dry powder rapidly; this generates an aerosol plume containing a potent antihypertensive agent. Follow the workflow below to minimize exposure and containment breach.
Figure 1: Immediate response workflow for Dilevalol Hydrochloride spills. Note the emphasis on dampening powder to prevent inhalation.
Routine Disposal Procedures
In a drug development context, waste streams vary by concentration. Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) , we move away from the complex P/U listing logic for this specific compound and treat it as Non-Creditable Hazardous Waste Pharmaceutical .
A. Solid Waste (Pure API & Weighing Papers)
-
Classification: RCRA Hazardous Waste (Characteristic or Listed depending on state adoption of Subpart P).
-
Container: High-density polyethylene (HDPE) wide-mouth jar or "Black Bin" pharmaceutical waste container.
-
Labeling: Must read "Hazardous Waste - Pharmaceutical - Toxic."
-
Destruction: Sent for chemical incineration (Combustion > 1000°C).
B. Liquid Waste (Mother Liquors & HPLC Effluent)
-
Segregation: Do not mix with halogenated solvents (like chloroform) if possible, as this increases disposal costs, though Dilevalol itself contains chloride.
-
Bulking: Collect in "Blue Carboys" designated for Aqueous Toxic Waste.
-
Prohibition: Never pour into sink, even if diluted.
C. Waste Decision Logic
Use this decision tree to determine the correct waste stream for your specific laboratory situation.
Figure 2: Waste segregation logic. Note that "Trace" items often go to a separate incineration stream (yellow bin) in many facilities to save costs on the high-hazard (black bin) stream.
Decontamination & Verification
Once the bulk material is removed, the workspace is not yet safe. Dilevalol HCl is a salt; it will crystallize on surfaces as water evaporates, creating a fine dust hazard for the next user.
The "Solvent-Surfactant" Wash
Water alone is insufficient because it spreads the salt. Ethanol alone may precipitate it depending on concentration.
-
Primary Wash: Use a 10% aqueous surfactant solution (e.g., SDS or standard lab detergent) to lift the salt from the surface.
-
Secondary Rinse: Wipe with 70% Isopropyl Alcohol (IPA) to remove surfactant residue and any remaining organic base.
-
Verification (Self-Validating Step):
-
Visual: Shine a strong flashlight oblique to the surface. Crystalline sparkles indicate failure.
-
Chemical:[2][3][4][1][5][6][7][8][9] For high-safety areas, swab the surface and run a quick UV-Vis check at 254 nm (Dilevalol absorbs strongly here). Absorbance > 0.05 AU indicates need for re-cleaning.
-
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). EPA.gov.[10] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3869, Labetalol (Isomer/Parent). PubChem.[10][1][11] Available at: [Link][10]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] OSHA.gov. Available at: [Link][7]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Labetalol Hydrochloride | C19H25ClN2O3 | CID 71412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Levalbuterol Hydrochloride | C13H22ClNO3 | CID 123601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Chemical Hygiene Plan | Environmental Health & Safety [ehs.ucr.edu]
- 7. Chemical Hygiene Plan – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 10. SID 134998768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Dilevalol hydrochloride
Executive Summary: The "Why" Behind the Protocol
Dilevalol hydrochloride (the R,R-isomer of labetalol) is not merely a chemical reagent; it is a potent pharmacological agent.[1] As a non-selective beta-blocker with partial beta-2 agonist activity, its primary occupational hazard lies in its physiological mechanism of action: systemic vasodilation and hypotension .
Unlike standard laboratory irritants, accidental absorption of Dilevalol HCl—particularly through inhalation of dust or transdermal absorption of solutions—can trigger bradycardia (slow heart rate) and bronchospasm in susceptible individuals. This guide moves beyond generic "safety precautions" to provide a causality-based PPE strategy designed to break the chain of exposure.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the vector of exposure. Dilevalol HCl is typically supplied as a crystalline powder.[2]
| Hazard Category | Specific Risk | Mechanism of Injury |
| Inhalation (High Risk) | Airborne Dust | The hydrochloride salt is fine and easily aerosolized. Inhalation allows direct entry into the bloodstream via pulmonary capillaries, bypassing first-pass metabolism. |
| Skin Contact | Transdermal Absorption | While the solid salt has low skin permeability, solutions (especially in DMSO or Methanol) act as carriers, significantly increasing bioavailability. |
| Ocular | Mucosal Irritation | As a hydrochloride salt, it forms an acidic environment upon contact with moisture in the eyes, causing severe irritation (pH ~3.0–4.5 in solution). |
Strategic PPE Matrix
This protocol utilizes a Control Banding approach. PPE requirements escalate based on the physical state of the compound.
Table 1: Task-Based PPE Requirements
| Protective Layer | Storage & Transport (Sealed Container) | Solid Handling (Weighing/Transfer) | Solution Handling (Dissolved in Solvent) |
| Hand Protection | Single Nitrile Gloves (4 mil) | Double Nitrile Gloves (Outer: 4-5 mil; Inner: 2-3 mil). Latex is not recommended due to protein allergy risks and variable chemical resistance. | Double Nitrile Gloves (Long cuff). Change outer gloves immediately upon splash. |
| Respiratory | None required if sealed. | N95 or P100 Respirator (if outside a biosafety cabinet). Preferably handled inside a Fume Hood. | Fume Hood (Engineering Control). Respirator backup if aerosol generation is possible. |
| Eye Protection | Safety Glasses with side shields.[3][4] | Chemical Safety Goggles . Glasses are insufficient against floating dust. | Chemical Safety Goggles + Face Shield (if volume > 1L). |
| Body Protection | Standard Lab Coat (Cotton/Poly). | Tyvek® Lab Coat or Sleeve Covers. Prevents dust accumulation on fabric fibers. | Chemical-Resistant Apron (if splash risk exists). |
Operational Workflow: The "Clean-to-Dirty" Protocol
Phase 1: Pre-Experimental Setup (Engineering Controls)
-
Verify Airflow: Ensure the Chemical Fume Hood or Biological Safety Cabinet (BSC) is operating at a face velocity of 0.5 m/s (100 fpm) .
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Dilevalol HCl powder is static-prone; static charge causes "flying powder," which defeats containment.
Phase 2: Donning (Gowning) Procedure
-
Wash Hands: Remove oils that degrade glove integrity.
-
Inner Gloves: Don the first pair of nitrile gloves. Inspect for micro-tears by trapping air and squeezing.
-
Body Shield: Don Tyvek lab coat (or standard coat with disposable sleeves). Ensure cuffs cover the inner glove wrist.
-
Outer Gloves: Don the second pair of nitrile gloves over the lab coat cuff. This creates a shingle effect, preventing powder from entering the sleeve.
-
Eye/Face: Don goggles last to prevent fogging during setup.
Phase 3: Active Handling (Weighing & Solubilization)
-
The "Deep Work" Rule: Perform all manipulations at least 6 inches inside the hood sash.
-
Wet Method: If possible, add solvent to the weighing vessel before removing it from the hood. A solution is far less likely to become airborne than a dry powder.
-
Spill Response: If powder spills, do not sweep . Cover with a wet paper towel (solvent-soaked) to dampen the powder, then wipe up. This prevents aerosolization.[3][5]
Phase 4: Doffing (De-Gowning) & Disposal
-
Outer Gloves: Remove inside the hood using the "beak method" (pinch outside, pull off inside-out). Dispose of as solid hazardous waste.
-
Sleeves/Apron: Remove and place in biohazard/chemical waste bin.
-
Inner Gloves: Inspect for visible contamination. If clean, remove at the exit of the lab.
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Decontamination & Disposal Plan
-
Surface Decontamination:
-
Dilevalol HCl is soluble in water and alcohol.
-
Step 1: Wipe surfaces with 70% Ethanol or Isopropanol to solubilize organic residues.
-
Step 2: Follow with a detergent/water wipe to remove salts.
-
-
Waste Disposal:
-
Liquids: Collect in "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.
-
Solids: All contaminated consumables (weigh boats, wipes, outer gloves) must be incinerated. Do not trash. Label as "Pharmaceutical Waste - Toxic."
-
Visual Decision Guide
The following diagram illustrates the decision logic for selecting PPE and handling procedures based on the state of the material.
Figure 1: Decision logic flow for determining appropriate safety controls based on the physical state of Dilevalol Hydrochloride.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282168, Dilevalol. PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Available at: [Link]
-
Frishman, W. H., et al. "Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension." Archives of Internal Medicine. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
